| Health Condition / Model | Key Findings / Effects | Effective Doses (In Vivo) / Concentrations (In Vitro) | Primary Mechanisms & Targets Identified |
|---|
| Alzheimer's Disease (AD) [1] [2] [3] | Improved memory, reduced neuronal damage, lowered neuroinflammation and oxidative stress. | In vivo: 3, 10, 30 mg/kg [3]; 10, 20 mg/kg [1] | • Promotes mitophagy via PINK1/Parkin pathway [3] • Inhibits NLRP3 inflammasome activation [3] • Modulates AKT/Nrf2/NF-κB signaling [1] | | Diabetic Kidney Disease (DKD) [4] [5] | Reduced kidney injury, lowered blood glucose, inhibited cell apoptosis. | In vivo: 20, 40 mg/kg [5] In vitro: 10, 20, 40 µM [5] | • Binds to NEDD4, promoting VDAC1 degradation [5] • Inhibits ERS (PERK/ATF4/CHOP pathway) [5] • Inhibits AKT/NF-κB inflammation pathway [4] | | In Vitro Anti-inflammatory [4] | Reduced expression of IL-6, TNF-α, IL-1β in high glucose-treated mesangial cells. | In vitro: 5, 10, 30 µM [4] | • Inhibits glucose-induced phosphorylation of AKT and NF-κB [4] |
To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key methodologies used in the cited research.
This protocol is commonly used to evaluate the neuroprotective effects of cornuside.
This protocol elucidates how this compound protects renal tubular cells from apoptosis.
The following diagrams illustrate the key molecular pathways through which this compound exerts its effects, as revealed by the studies.
This compound protects renal cells by inhibiting endoplasmic reticulum stress and promoting VDAC1 degradation via NEDD4, thereby preventing mitochondrial apoptosis. [5]
This compound alleviates Alzheimer's pathology by promoting mitophagy to clear damaged mitochondria, thereby inhibiting NLRP3 inflammasome activation. [1] [3]
The next critical steps for development would include:
Cornuside (chemical name: 7-O-Galloylsecologanol; Molecular formula: C₂₄H₃₀O₁₄; Molecular weight: 542.49 g/mol) is a bioactive iridoid glycoside predominantly isolated from the dried ripe fruits of Cornus officinalis Sieb. et Zucc. (known as Corni Fructus or Shan Zhu Yu in Traditional Chinese Medicine). This medicinal plant has been extensively used in East Asia for thousands of years for its various therapeutic properties. This compound is characterized as a secoiridoid glycoside featuring a galloyl moiety esterified at the C-7 position, which contributes significantly to its biological activity. The compound typically exists as a white amorphous powder with a purity standard of ≥98% for research applications and demonstrates stability across various physiological pH ranges, though it may undergo hydrolysis under strongly alkaline conditions [1] [2].
The structural complexity of this compound places it within the broader class of iridoid dimers, which are increasingly recognized for their enhanced bioactivity compared to monomeric iridoids. Iridoids constitute a large group of cyclopentane pyran monoterpenes widely distributed in the plant kingdom, particularly in dicotyledonous families such as Cornaceae, Scrophulariaceae, and Rubiaceae. These compounds are characterized by their cyclopentanopyran skeleton and typically exist as glycosides, which enhances their solubility and bioavailability. This compound's specific structure includes characteristic iridoid features combined with a galloyl ester group, contributing to its diverse pharmacological profile including anti-inflammatory, neuroprotective, and antioxidant activities [3].
The pharmacological profile of this compound is extensive and demonstrates significant potential for therapeutic development across multiple disease models. The table below summarizes the key demonstrated biological activities and their underlying mechanisms of action.
Table 1: Quantitative Pharmacological Activities of this compound
| Biological Activity | Experimental Model | Dosage/Concentration | Key Effects | Mechanistic Insights |
|---|---|---|---|---|
| Anti-inflammatory | LPS-induced RAW 264.7 macrophages | 25-50 μM | Significant inhibition of NO production; Reduced IL-1β, IL-6, TNF-α | Suppression of NF-κB nuclear translocation; Inhibition of iNOS expression [4] [5] |
| Neuroprotection | Aβ1-42-induced AD mouse model | 3, 10, 30 mg/kg (oral, 2 weeks) | Improved behavioral deficits; Reduced Aβ plaque pathology; Inhibited Tau phosphorylation | Promotion of mitophagy via Pink1/Parkin pathway; Inhibition of NLRP3 inflammasome [6] |
| Acute Lung Injury Protection | LPS-induced ALI in mice | 25, 50 mg/kg (intragastric) | Improved survival; Reduced pulmonary edema; Alleviated lung inflammation | Suppression of NLRP3 inflammasome; Activation of Keap1-Nrf2 pathway [5] |
| Cognitive Enhancement | 3×Tg-AD mice | 10, 20 mg/kg/d (oral, 3 months) | Alleviated cognitive impairments; Improved synaptic plasticity | Modulation of astrocyte A1/A2 phenotypes via AKT/Nrf2/NF-κB axis [2] |
| Antioxidant | LPS-induced ALI model | 25, 50 mg/kg | Reduced MDA; Increased SOD and GSH-Px | Enhanced Nrf2 nuclear translocation; Upregulation of GPX4, NQO1 [5] |
| Anti-diabetic | Insulin-resistant HepG2 cells | Not specified | Increased glucose consumption | Improved insulin sensitivity [7] |
This compound demonstrates potent anti-inflammatory properties through multiple mechanisms. In LPS-stimulated RAW 264.7 macrophages, this compound significantly inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This effect is mediated through the suppression of NF-κB signaling, preventing the nuclear translocation of this critical transcription factor and subsequent expression of inflammatory mediators. Additionally, this compound specifically targets the NLRP3 inflammasome complex, inhibiting caspase-1 activation and subsequent maturation of IL-1β, thereby reducing pyroptosis, an inflammatory form of programmed cell death. This multifaceted anti-inflammatory activity positions this compound as a promising therapeutic candidate for various inflammatory disorders [4] [5].
The immunomodulatory effects of this compound extend to its influence on glial cells in the central nervous system. In studies using triple-transgenic Alzheimer's disease (3×Tg-AD) mice, this compound significantly reduced the activation of astrocytes and modulated their polarization between neurotoxic (A1) and neuroprotective (A2) phenotypes. This phenotypic switching was demonstrated to be dependent on the AKT/Nrf2/NF-κB signaling axis, providing a mechanism through which this compound can temper neuroinflammation while promoting tissue repair and neuronal survival. This immunomodulatory capacity highlights the potential of this compound in managing neuroinflammatory conditions where glial activation plays a pathogenic role [2].
This compound exhibits robust neuroprotective properties across multiple models of neurological disorders. In cerebral ischemia/reperfusion injury models, cornel iridoid glycosides (CIG) containing this compound demonstrated significant reduction in cerebral infarction and edema, improved neurological function, and decreased neuronal apoptosis. These effects were mediated through inhibition of the TLR4/MyD88/NF-κB signaling pathway, resulting in reduced microglial activation and decreased production of inflammatory cytokines in brain tissue. Molecular docking studies further confirmed that this compound components exhibit strong binding affinities with key proteins in this pathway, including TLR4, MyD88, and TRAF6, providing structural insights into their mechanism of action [8] [9].
In Alzheimer's disease models, this compound has demonstrated multifaceted benefits. When administered to Aβ1-42-induced AD mice, this compound significantly ameliorated behavioral deficits, protected synaptic plasticity, and reduced neuronal damage. The compound promoted mitophagy via the Pink1/Parkin signaling pathway, leading to improved clearance of damaged mitochondria and reduced NLRP3 inflammasome activation. Furthermore, in 3×Tg-AD mice, this compound alleviated cognitive impairments, reduced amyloid plaque pathology, inhibited Tau phosphorylation, and repaired synaptic damage through modulation of astrocyte phenotypes and reduction of oxidative stress markers including malondialdehyde (MDA), while increasing antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) [2] [6].
Cell-based anti-inflammatory assays typically utilize LPS-stimulated RAW 264.7 murine macrophage cells. The standard protocol involves pre-treating cells with varying concentrations of this compound (typically 10-50 μM) for 1-2 hours before stimulating with LPS (100 ng/mL to 1 μg/mL) for an additional 18-24 hours. Nitric oxide production is measured by detecting nitrite levels in the culture supernatant using the Griess reaction, where 100 μL of culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm, with sodium nitrite used as a standard. Pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α) are quantified using ELISA kits according to manufacturers' protocols. For assessment of intracellular signaling mechanisms, proteins are extracted from treated cells and analyzed by Western blot for NF-κB pathway components (IκB-α degradation, p65 nuclear translocation) and NLRP3 inflammasome components (NLRP3, ASC, caspase-1) [4] [5].
Cell viability under treatment conditions must be concurrently assessed using methods such as CCK-8 assay to ensure that observed anti-inflammatory effects are not attributable to cytotoxicity. For this purpose, cells are seeded in 96-well plates and treated with this compound at the same concentrations used in experimental assays. After treatment, 10 μL of CCK-8 solution is added to each well and incubated for 1-4 hours, after which absorbance is measured at 450 nm. Cell viability should exceed 90% at concentrations demonstrating efficacy to confirm specific pharmacological effects rather than general toxicity [1].
In vivo neuroprotection studies commonly employ rodent models of cerebral ischemia/reperfusion injury or neurodegenerative diseases. For cerebral ischemia studies, the transient middle cerebral artery occlusion (tMCAO) model is widely used, where rats are anesthetized and a nylon filament is advanced through the external carotid artery to occlude the middle cerebral artery for 60-90 minutes, followed by reperfusion. This compound is typically administered via intraperitoneal injection or oral gavage at doses ranging from 3-50 mg/kg, with pretreatment for 3-5 days before induction of ischemia. Neurological deficit scores are evaluated 24 hours after reperfusion using standardized scales (e.g., Zea-Longa scale: 0=no deficit, 1=failure to extend left forepaw, 2=circling to left, 3=falling to left, 4=no spontaneous walking with depressed level of consciousness). Cerebral infarction volume is quantified using TTC staining, where brains are sectioned coronally and incubated with 2% TTC solution at 37°C for 20 minutes, then fixed with 4% paraformaldehyde. Infarct areas appear white while viable tissues stain red [8] [9].
For Alzheimer's disease models, intracerebroventricular injection of Aβ1-42 oligomers is commonly used. Aβ1-42 is prepared by dissolving in hexafluoroisopropanol, drying, then resuspending in DMSO and diluting in PBS to 500 μM, followed by incubation at 4°C for 48 hours to form oligomers. Mice receive this compound (3-30 mg/kg) for 2-4 weeks post-surgery. Cognitive function is assessed using the Morris water maze (spatial learning and memory) and passive avoidance tests (fear-based memory). Synaptic integrity is evaluated by Western blot analysis of synaptic markers including PSD-95 and synaptophysin, while mitophagy is assessed by measuring LC3B-II conversion and SQSTM1/p62 degradation, along with immunofluorescence colocalization of mitochondrial markers with autophagosomal markers [2] [6].
Quantitative analysis of this compound in biological samples and plant materials is optimally performed using UPLC-PDA or UPLC-MS methods. The established UPLC conditions typically employ a reversed-phase C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.3 mL/min. The gradient program is as follows: 0-2 min, 5% B; 2-8 min, 5-30% B; 8-10 min, 30-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. The detection wavelength is set at 240 nm, and the column temperature is maintained at 35°C. This method achieves excellent linearity (r² > 0.999) with LOD and LOQ values below 0.102 and 0.322 μg/mL, respectively, and precision with RSD values below 1.5% [1].
Stability studies indicate that this compound is generally stable under various temperature and pH conditions, though it may undergo hydrolysis under strongly alkaline conditions (pH > 10). Optimal extraction from plant materials is achieved using 60% methanol aqueous solution with a solid-liquid ratio of 1:125 and ultrasonic extraction for 30 minutes at 40°C. For in vitro digestion studies simulating gastrointestinal conditions, samples are subjected to simulated salivary fluid (SSF), gastric fluid (SGF), and intestinal fluid (SIF) sequentially, with this compound content monitored throughout the process to assess bioavailability [1] [10].
This compound exerts its therapeutic effects through modulation of multiple critical signaling pathways in various disease contexts. The diagrams below illustrate the key molecular mechanisms identified in recent research.
This compound's multi-target mechanism against Alzheimer's Disease pathology
As illustrated in the diagram, this compound addresses multiple pathological processes in Alzheimer's disease. The compound enhances mitophagy through activation of the Pink1/Parkin pathway, facilitating the clearance of damaged mitochondria that would otherwise contribute to oxidative stress and inflammasome activation. Concurrently, this compound directly inhibits NLRP3 inflammasome activation, reducing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Through these complementary mechanisms, this compound attenuates neuroinflammation and neuronal damage, ultimately improving cognitive function in Alzheimer's disease models [6].
Dual-pathway mechanism of this compound in Acute Lung Injury protection
The pathway illustrates this compound's dual-pathway approach to protecting against acute lung injury. On one hand, the compound activates the Keap1-Nrf2 antioxidant pathway, leading to increased expression of antioxidant enzymes that counteract oxidative stress. Simultaneously, this compound inhibits NLRP3 inflammasome activation, thereby reducing pyroptosis and subsequent lung inflammation. This coordinated modulation of both oxidative stress and inflammatory responses enables this compound to effectively mitigate the pathological processes that drive acute lung injury, positioning it as a promising therapeutic candidate for this life-threatening condition [5].
This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy across multiple disease models, particularly those involving inflammatory and oxidative stress components. Its ability to simultaneously modulate multiple critical pathways—including NF-κB signaling, NLRP3 inflammasome activation, mitophagy, and antioxidant responses—distinguishes it from single-target approaches and may account for its robust effects in complex disease models. The compound's natural product origin and established safety profile in traditional medicine use provide a favorable foundation for further development, potentially accelerating translational progress compared to novel synthetic compounds [2] [3].
Future research should prioritize comprehensive pharmacokinetic studies to elucidate absorption, distribution, metabolism, and excretion profiles, which are currently limited in the literature. Additionally, investigation of formulation strategies to enhance bioavailability, particularly for central nervous system targeting, would represent a significant advancement. The development of analogs with improved potency and pharmacokinetic properties through structure-activity relationship studies could yield optimized therapeutic agents. Furthermore, exploration of this compound's potential in combination therapies with existing standard treatments may reveal synergistic effects that enhance efficacy while reducing required doses and potential side effects. As neuroinflammation and mitochondrial dysfunction represent common pathways in multiple neurodegenerative conditions, expanding research into this compound's potential applications in Parkinson's disease, ALS, and other neurological disorders appears warranted [5] [6] [3].
Cornuside (molecular formula: C₂₄H₃₀O₁₄; molecular weight: 542.49 g/mol; CAS No: 131189-57-6) is a secoiridoid glucoside primarily isolated from the fruits of Cornus officinalis Sieb. et Zucc. (commonly known as Corni Fructus or Shan Zhu Yu), a traditional herbal medicine widely used in East Asia for over 2,000 years [1] [2]. In traditional Chinese medicine (TCM), Cornus officinalis has been primarily employed for tonifying liver and kidney functions, arresting seminal emission, and reducing excessive sweating according to TCM theory [3] [1]. The compound is characterized as a white to off-white solid with good solubility in DMSO (100 mg/mL) [2].
This compound represents a promising candidate for pharmaceutical development due to its diverse pharmacological activities and potentially favorable safety profile. Experimental studies indicate that this compound exhibits limited toxicity even at high concentrations, suggesting a wide therapeutic window [4]. Modern pharmacological research has revealed that this compound possesses multi-target activities against various pathological processes, including neuroinflammation, oxidative stress, metabolic dysregulation, and immune-mediated disorders [5] [6] [7]. This comprehensive technical review synthesizes the current scientific evidence regarding this compound's pharmacological effects, mechanisms of action, and potential applications in drug development.
This compound demonstrates significant neuroprotective properties across multiple models of neurological disorders, particularly Alzheimer's disease (AD) and brain aging [6] [7] [8]. The compound has shown efficacy in mitigating cognitive impairments through multiple mechanisms, including reduction of amyloid-beta (Aβ) pathology, inhibition of tau hyperphosphorylation, and protection of synaptic integrity [8]. In triple-transgenic AD (3×Tg-AD) mice, this compound treatment significantly improved performance in behavioral tests such as the Morris water maze and novel object recognition, indicating enhanced learning and memory functions [8].
Table 1: Neuroprotective Effects of this compound in Preclinical Models
| Disease Model | Dosage/Concentration | Key Effects | Mechanistic Insights |
|---|---|---|---|
| Aβ₁₋₄₂-induced AD model [7] | 3, 10, 30 mg/kg (in vivo) | Improved behavioral deficits, protected synaptic plasticity, relieved neuronal damage | Promoted mitophagy via PINK1/Parkin pathway; inhibited NLRP3 inflammasome activation |
| D-galactose-induced brain aging [6] | Not specified | Improved learning and memory abilities, anti-oxidant and anti-inflammatory effects | Regulated AGEs-RAGE-IκBα-ERK1/2 signaling pathway |
| Triple-transgenic AD mice [8] | 20, 40 mg/kg/day for 3 months | Reduced Aβ plaque pathology, inhibited Tau phosphorylation, repaired synaptic damage | Modulated AKT/Nrf2/NF-κB pathway; regulated astrocyte A1/A2 polarization |
The anti-neuroinflammatory effects of this compound represent a crucial aspect of its neuroprotective profile. In microglial cells stimulated with LPS and Aβ, this compound significantly suppressed the activation of the NLRP3 inflammasome, evidenced by reduced levels of NLRP3, ASC, caspase-1, GSDMD, and IL-1β [7]. This inhibition of neuroinflammation is complemented by the compound's ability to modulate astrocyte polarization. This compound treatment in AD models reduced the number of neurotoxic A1 astrocytes (identified by marker C3) while increasing neuroprotective A2 astrocytes (identified by marker S100A10) [8].
This compound exhibits broad-spectrum anti-inflammatory activity across various pathological conditions, including acute lung injury, psoriasis, rheumatoid arthritis, and allergic inflammation [5] [9] [10]. The compound modulates multiple inflammatory signaling pathways, primarily through inhibition of the NF-κB and MAPK cascades, leading to reduced production of pro-inflammatory cytokines and mediators [4] [2].
Table 2: Anti-inflammatory and Immunomodulatory Effects of this compound
| Disease/Condition | Model System | Dosage/Concentration | Key Outcomes |
|---|---|---|---|
| Acute Lung Injury [5] [10] | LPS-induced ALI in mice | 25, 50 mg/kg | Improved survival, reduced pulmonary edema, alleviated lung inflammation and locomotor deficits |
| Psoriasis [4] | IMQ-induced psoriasis in mice | 20, 40 mg/kg/day for 7 days | Alleviated psoriasiform manifestations, reduced epidermal thickening, decreased inflammatory cell infiltration |
| Rheumatoid Arthritis [9] | Collagen-induced arthritis in rats | Not specified | Attenuated expression of LGALS3, STAT3, and VEGFA in synovial tissues |
| Allergic Inflammation [2] | Mast cell-mediated allergy models | Not specified | Inhibited mast cell-mediated allergic response; reduced histamine secretion and proinflammatory cytokines |
In acute lung injury models, this compound demonstrated significant protective effects through dual mechanisms targeting both inflammation and oxidative stress. The compound suppressed NLRP3 inflammasome-mediated pyroptosis while simultaneously activating the Keap1-Nrf2 antioxidant pathway [5] [10]. Transcriptomic analysis of lung tissues from this compound-treated mice revealed downregulation of oxidative stress- and inflammation-related pathways, confirming its multifaceted anti-inflammatory activity [10].
In psoriasis models, this compound alleviated psoriasiform skin lesions by modulating macrophage polarization and reducing the production of key inflammatory cytokines, including IL-17A, IL-12/p40, IL-23, IL-1β, IL-6, and TNF-α [4]. The compound also inhibited the phosphorylation of proteins in the MAPK signaling pathway (ERK, JNK, p38) and decreased the expression of NF-κB p65 in psoriatic skin lesions, indicating suppression of critical inflammatory signaling cascades [4].
Beyond its neurological and anti-inflammatory applications, this compound demonstrates promising effects on metabolic disorders and other pathological conditions. While comprehensive studies specifically on this compound's metabolic effects are limited, extracts of Cornus officinalis containing this compound have shown significant anti-diabetic activity [1]. These extracts and their active components, including this compound, have demonstrated abilities to decrease fasting blood glucose, alleviate classic diabetic symptoms (polyphagia, polydipsia, polyuria, weight loss), and protect pancreatic β-cells from high glucose-induced oxidative stress and apoptosis [1].
The hepatoprotective and nephroprotective effects of this compound have been documented in various models of organ injury. In models of diabetic nephropathy, compounds from Cornus officinalis, including this compound, have shown efficacy in reducing 24-hour urine protein and serum levels of urea nitrogen and creatinine [1]. These protective effects involve inhibition of AGE/RAGE formation and CTGF production, decreasing the production of NF-κB and its downstream mediators, increasing antioxidant enzyme production, and suppressing apoptotic cell death [1].
This compound exerts its multifaceted pharmacological effects through modulation of several critical cell signaling pathways involved in inflammation, oxidative stress, and cellular homeostasis. The compound demonstrates a unique ability to target multiple interconnected pathways simultaneously, providing a broad therapeutic potential for complex diseases.
The NLRP3 inflammasome pathway represents a primary target for this compound's anti-inflammatory activity. This compound inhibits NLRP3 inflammasome activation by reducing caspase-1 cleavage, IL-1β release, GSDMD processing, and ASC speck formation in both in vivo and in vitro models [5] [10] [7]. This inhibition directly impacts pyroptosis, an inflammatory form of programmed cell death, thereby reducing tissue damage in conditions such as acute lung injury and neuroinflammation [5] [10] [7].
The Keap1-Nrf2 antioxidant pathway serves as another crucial target for this compound. Under oxidative stress conditions, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, facilitating Nrf2 nuclear translocation and subsequent activation of antioxidant response elements (ARE) [5] [10]. This leads to increased expression of antioxidant proteins such as GPX4 and NQO1, enhancing cellular defense against oxidative damage [5] [10].
Figure 1: Core Signaling Pathways Regulated by this compound - This diagram illustrates the key molecular pathways targeted by this compound, showing its dual anti-inflammatory and antioxidant mechanisms through inhibition of NF-κB, MAPK, and NLRP3 pathways while activating Keap1-Nrf2 and PINK1/Parkin pathways.
In neurodegenerative diseases, this compound modulates the AGEs-RAGE-IκBα-ERK1/2 signaling pathway, which plays a critical role in brain aging and Alzheimer's disease pathology [6]. By interfering with this pathway, this compound reduces oxidative stress and neuroinflammation, ultimately ameliorating cognitive impairment associated with brain aging [6].
For asthma and allergic disorders, this compound downregulates MAPK and NF-κB signaling pathways in mast cells, thereby inhibiting the production of pro-inflammatory cytokines and histamine release [2]. This dual inhibition explains its potent anti-allergic effects observed in both in vivo and in vitro models.
Neuroprotective activity evaluation typically employs microglial cell lines (BV2, J774A.1) or bone-marrow-derived macrophages stimulated with LPS and Aβ to study neuroinflammation mechanisms [7]. Cells are pretreated with this compound (typically 1-100 μM) for 1-2 hours before stimulation with inflammasome activators such as LPS (100-500 ng/mL) plus ATP (5 mM) or nigericin (10-20 μM) [5] [7]. NLRP3 inflammasome activation is assessed by measuring caspase-1 cleavage (Western blot), IL-1β secretion (ELISA), and propidium iodide (PI) staining to detect pyroptosis [5] [10] [7].
For mitophagy assessment, cells are stained with MitoTracker Deep Red and LC3B antibodies to evaluate mitochondrial-autophagosome colocalization using confocal microscopy [7]. Mitochondrial function parameters including ROS production, mitochondrial membrane potential (JC-1 assay), and oxidative phosphorylation (Seahorse Analyzer) are measured to evaluate this compound's effects on mitochondrial quality control [7].
Astrocyte phenotype modulation studies utilize C6 astrocytic cells treated with microglia-conditioned medium (MCM) from LPS-stimulated microglia [8]. Cells are pretreated with this compound (typically 10-100 μM) with or without pathway inhibitors (LY294002 for AKT, ML385 for Nrf2) to confirm mechanism of action. Astrocyte polarization is determined by measuring A1 (C3, iNOS) and A2 (S100A10, Arg1) markers using Western blot, RT-PCR, and immunofluorescence [8].
Acute lung injury models typically use male C57BL/6J mice (8-10 weeks old) receiving intratracheal LPS (5-10 mg/kg) to induce lung injury [5] [10]. This compound (25 or 50 mg/kg) is administered intragastrically 1 hour before and 3 hours after LPS challenge [5] [10]. Lung injury assessment includes survival monitoring, wet/dry ratio measurement, bronchoalveolar lavage fluid (BALF) protein content analysis, histopathological examination (H&E staining), and open-field testing for locomotor activity [5] [10].
Alzheimer's disease models employ either intracerebroventricular injection of Aβ1-42 (3 μL, 500 μM) in ICR mice or use triple-transgenic AD (3×Tg-AD) mice [7] [8]. This compound is typically administered at doses of 3, 10, 30 mg/kg (for ICR mice) or 20, 40 mg/kg/day (for 3×Tg-AD mice) for durations ranging from 2 weeks to 3 months [7] [8]. Cognitive function is evaluated using Morris water maze, Y-maze, and novel object recognition tests, followed by molecular analysis of brain tissues [7] [8].
Psoriasis models utilize Imiquimod (IMQ)-induced psoriasiform dermatitis in mice, where IMQ cream (approximately 62.5 mg daily) is applied to shaved back skin for 7 consecutive days [4]. This compound (20 or 40 mg/kg/day) or positive control methotrexate (1 mg/kg every 3 days) is administered intraperitoneally during IMQ application [4]. Disease severity is evaluated using Psoriasis Area and Severity Index (PASI) scoring, histological analysis of skin sections (H&E staining for epidermal thickness, CD3+ T cell infiltration), and cytokine measurements in skin homogenates [4].
Figure 2: Experimental Models and Protocols for this compound Research - This workflow outlines standard in vitro and in vivo approaches used to investigate this compound's pharmacological effects, including cell models, animal disease models, key assays, and treatment protocols.
While comprehensive ADME studies specifically on this compound are limited in the available literature, related iridoid glycosides typically show moderate oral bioavailability and widespread tissue distribution. As a glycoside compound, this compound is likely subject to hydrolysis by gut microbiota in the gastrointestinal tract, potentially affecting its oral bioavailability [1]. The presence of multiple hydroxyl groups in its molecular structure may facilitate relatively rapid metabolism and excretion.
Available toxicological data suggest that this compound has favorable safety profile with limited toxicity even at high concentrations [4]. In various in vivo studies, no significant adverse effects have been reported at therapeutic doses ranging from 3-50 mg/kg across different animal models [5] [6] [10]. The compound's therapeutic window appears relatively wide, though formal toxicological studies including maximum tolerated dose determinations are needed to fully establish its safety profile.
From a drug development perspective, this compound's multi-target mechanism of action represents both an advantage and a challenge. While its ability to modulate multiple pathways simultaneously may enhance efficacy for complex diseases, it may also complicate regulatory approval due to challenges in precisely defining the mechanism of action. Future development strategies should consider structure-activity relationship studies to potentially optimize its pharmacokinetic properties while maintaining its multi-target activities.
This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy across multiple disease models, particularly neurological disorders, inflammatory conditions, and immune-mediated diseases. Its ability to simultaneously modulate inflammatory signaling (NF-κB, MAPK, NLRP3), antioxidant defense (Keap1-Nrf2), and mitochondrial quality control (PINK1/Parkin-mediated mitophagy) pathways provides a strong mechanistic foundation for its diverse pharmacological effects.
For future research and development, several areas warrant particular attention. First, comprehensive ADME and pharmacokinetic studies are needed to fully characterize this compound's absorption, distribution, metabolism, and excretion profiles in relevant species. Second, toxicological assessments including repeat-dose toxicity studies, genotoxicity testing, and cardiovascular safety pharmacology are essential for advancing this compound toward clinical development. Third, formulation optimization may be necessary to enhance its oral bioavailability and tissue penetration, particularly for central nervous system disorders.
The structural features of this compound could serve as a starting point for medicinal chemistry optimization to develop analogs with improved pharmacokinetic properties or enhanced selectivity for specific molecular targets. Given its multi-target mechanism of action, this compound may be particularly valuable for treating complex multifactorial diseases such as Alzheimer's disease, where single-target approaches have largely failed.
The table below summarizes the primary molecular mechanisms through which cornuside exhibits its anti-inflammatory activity.
| Mechanism | Key Pathway/Component Involved | Observed Effect | Biological Model / Context |
|---|---|---|---|
| Inhibition of NLRP3 Inflammasome | NLRP3, ASC, Caspase-1, GSDMD, IL-1β | Suppresses activation, pyroptosis, and pro-inflammatory cytokine release [1] [2] [3]. | Acute Lung Injury (ALI), Alzheimer's disease (AD) models [1] [2] [3]. |
| Suppression of NF-κB Signaling | IκBα phosphorylation, p65 nuclear translocation | Reduces expression of iNOS, COX-2, TNF-α, IL-6, IL-1β [4] [5] [6]. | Macrophages (RAW 264.7), Diabetic Nephropathy models [4] [5] [6]. |
| Activation of Antioxidant Pathways | Keap1-Nrf2 pathway; Nrf2 nuclear translocation | Increases expression of GPX4, NQO1; reduces MDA, MPO [1]. | Acute Lung Injury (ALI) model [1]. |
| Promotion of Autophagy & Mitophagy | Sirt1, LC3-II, p62; Pink1/Parkin pathway | Enhances degradation of NLRP3 inflammasome components and damaged mitochondria [2] [3]. | Alzheimer's disease (AD) models [2] [3]. |
| Immunomodulation of T Cell Response | RORγt, IL-17A, IL-6, IL-23 | Reduces differentiation and infiltration of Th17 cells [7]. | Experimental Autoimmune Encephalomyelitis (EAE) [7]. |
| Inhibition of MAPK & AKT Signaling | Phosphorylation of ERK, p38, JNK; AKT | Attenuates downstream pro-inflammatory signaling [5] [6]. | Macrophages, Diabetic Nephropathy models [5] [6]. |
The following table compiles key quantitative findings from various experimental models, demonstrating the potency and efficacy of this compound.
| Experimental Context | This compound Dosage / Concentration | Key Quantitative Outcomes | Citation |
|---|---|---|---|
| LPS-Induced Acute Lung Injury (Mice) | 25, 50 mg/kg (intragastric) | Improved survival; reduced lung W/D ratio, BALF protein, MPO, MDA; increased GSH-PX [1]. | [1] |
| Aβ₁‑₄₂-Induced Alzheimer's Model (Mice) | 3, 10, 30 mg/kg (oral) | Dose-dependently improved cognition in behavioral tests; decreased NLRP3, Caspase-1, IL-1β [3]. | [3] |
| LPS-Induced Cognitive Dysfunction (Mice) | 3, 10, 30 mg/kg (oral) | Reversed learning deficits in Morris water maze; increased Sirt1, LC3-II/LC3-I ratio; decreased p62, IL-1β [2]. | [2] |
| High Glucose-Induced Diabetic Nephropathy (Mesangial Cells) | 5, 10, 30 μM | Inhibited cell proliferation (EdU, CCK-8); reduced IL-6, TNF-α, IL-1β; suppressed p-AKT, p-IκBα [4] [6]. | [4] [6] |
| LPS-Stimulated Macrophages (RAW 264.7) | 12.5, 25, 50 μM | Inhibited NO, PGE₂, TNF-α, IL-6, IL-1β production; suppressed iNOS, COX-2 expression [5]. | [5] |
| Experimental Autoimmune Encephalomyelitis (Rats) | 150 mg/kg (oral) | Improved neurological scores; reduced CNS inflammation, demyelination, IL-17A, IL-6, IL-23 [7]. | [7] |
For researchers looking to replicate these studies, here is a summary of key methodological details.
The following diagrams illustrate the core anti-inflammatory mechanisms of this compound, integrating the pathways described across multiple studies.
This compound inhibits pro-inflammatory pathways (red) and activates protective pathways (green).
This compound suppresses the PI3K/AKT/NF-κB pathway in diabetic nephropathy models.
This compound demonstrates potent anti-inflammatory effects across a spectrum of disease models by targeting multiple, interconnected signaling pathways. Its ability to simultaneously suppress the NLRP3 inflammasome and activate antioxidant and autophagy-related pathways makes it a promising multi-target therapeutic candidate. Future research should focus on:
This compound is a biologically active bisiridoid glucoside compound found predominantly in the fruits of Cornus officinalis Sieb. et Zucc., a traditional Chinese medicine with both medicinal and edible applications. This natural product has attracted significant research interest due to its diverse pharmacological activities, particularly its immunomodulatory and anti-inflammatory properties. As one of the main active components of Cornus officinalis, this compound represents a promising candidate for the development of therapeutic agents for various conditions, including inflammatory diseases, septic responses, and diabetic complications [1] [2].
The chemical structure of this compound features a secoiridoid framework with glucose moiety, which contributes to its physicochemical properties and biological activity. Current research indicates that this compound exhibits multifaceted therapeutic potential, demonstrating effectiveness in experimental models of sepsis, diabetic nephropathy, and various inflammatory conditions. Understanding the pharmacokinetic behavior of this compound, including its absorption, distribution, metabolism, and excretion, is essential for evaluating its therapeutic potential and guiding drug development efforts. This technical guide provides a comprehensive overview of this compound's pharmacokinetic properties, pharmacological mechanisms, and analytical methodologies to support researchers and drug development professionals in their work with this promising natural product [1] [2].
The intestinal absorption of this compound involves multiple transport pathways, as revealed by studies using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium. Research demonstrates that this compound exhibits concentration-dependent permeability across intestinal barriers, with apparent permeability coefficient (Papp) values ranging from 1.59 × 10⁻⁶ to 2.66 × 10⁻⁶ cm/s in the apical-to-basolateral direction at concentrations of 5-100 μM. The absorption characteristics indicate that this compound transport is pH-dependent and influenced by various transporter inhibitors [3].
Notably, this compound's intestinal absorption involves both passive diffusion and active transport mechanisms, particularly those mediated by efflux proteins. Studies with specific inhibitors have revealed that multidrug resistance protein 2 (MRP2) and breast cancer resistance protein (BCRP) play significant roles in this compound transport, as evidenced by the effects of MK571 (an MRP inhibitor) and apigenin (a BCRP inhibitor). Interestingly, when administered as part of the whole Cornus officinalis extract, the absorption of this compound significantly increases, suggesting that other components in the extract may enhance its bioavailability by modulating efflux transporters or improving solubility [3].
Table: Tissue Distribution Profile of this compound and Related Iridoids
| Compound | Brain Penetration | Renal Distribution | Hepatic Exposure | Key Findings |
|---|---|---|---|---|
| This compound | Limited data | Evidence of renal tissue exposure based on activity | Not quantified | Detected in fecal slurry after 3h incubation with gut microbiota [4] |
| Morroniside | Limited penetration | High distribution | Moderate distribution | Absolute oral bioavailability: 3.6-7.0% in rats [3] [5] |
| Loganin | Distributed to brain regions (hypothalamus, hippocampus, cerebral cortex) | High concentration | Moderate concentration | Brain distribution varies by region; far lower than effective in vitro dose [6] |
While direct quantitative data on this compound's tissue distribution is limited in the available literature, insights can be drawn from related iridoid glycosides and pharmacological studies. The distribution patterns of structurally similar compounds like morroniside and loganin suggest that this compound likely demonstrates preferential distribution to organs such as the kidneys, liver, and possibly specific brain regions, though potentially at concentrations lower than required for efficacy based on in vitro studies [6] [3].
This compound's bioavailability appears to be influenced by its metabolism and stability in the gastrointestinal tract. Studies investigating the stability of cornelian cherry (Cornus mas) extracts, which contain this compound, under simulated gastrointestinal conditions have detected this compound in various digestive fractions, including gastric, intestinal, and even colon (fecal slurry) fractions after 3 hours of incubation. However, this compound was not detected after 6 and 24 hours of incubation with fecal slurry, suggesting that it undergoes gradual microbial metabolism in the colon, which may limit its systemic exposure [4].
The metabolic fate of this compound involves both enzymatic transformation and gut microbiota-mediated metabolism. Evidence suggests that this compound remains relatively stable during the early phases of gastrointestinal digestion but undergoes substantial microbial biotransformation in the colon over time. In studies examining the kinetics of cornelian cherry metabolites during gut microbiota treatment, this compound was detected in fecal slurry analytes after 3 hours of incubation but was no longer present after 6 and 24 hours, indicating extensive colonic metabolism [4].
The elimination pathways of this compound have not been fully characterized in the available literature. However, based on its molecular properties and behavior of similar iridoid glycosides, it is likely eliminated through both renal and hepatobiliary routes. The involvement of efflux transporters like MRP2 and BCRP in its intestinal absorption suggests these transporters may also play a role in its elimination, potentially contributing to its relatively low systemic exposure. Further research is needed to fully elucidate the elimination kinetics and major metabolic pathways of this compound in preclinical models and humans [3].
Table: Key Pharmacokinetic Parameters of this compound and Related Iridoid Glycosides
| Parameter | This compound | Morroniside | Loganin | Experimental Conditions |
|---|---|---|---|---|
| Apparent Permeability (Papp) | 1.59 × 10⁻⁶ to 2.66 × 10⁻⁶ cm/s (AP-BL) | Not specified | Not specified | Caco-2 cell model, 5-100 μM [3] |
| Bidirectional Transport | Papp 2.67 × 10⁻⁶ to 4.10 × 10⁻⁶ cm/s (BL-AP) | Not specified | Not specified | Caco-2 cell model, 5-100 μM [3] |
| Oral Bioavailability | Not quantified | 3.6-7.0% in rats | Not specified | Rat studies [3] |
| Plasma Half-life | Not determined | Not specified | 2.08 ± 0.41 h (crude extract); 3.03 ± 0.53 h (processed) | Rat plasma after oral administration [5] |
| Cmax | Not determined | Not specified | 142.84 ± 20.21 ng/mL (crude); 235.63 ± 27.45 ng/mL (processed) | Rat plasma after oral administration [5] |
The pharmacokinetic profile of this compound is characterized by moderate intestinal permeability and likely low oral bioavailability, based on data from similar iridoid glycosides. The bidirectional transport studies using Caco-2 cell monolayers indicate that this compound has slightly higher permeability in the basolateral-to-apical direction (Papp 2.67 × 10⁻⁶ to 4.10 × 10⁻⁶ cm/s) compared to the apical-to-basolateral direction, suggesting the involvement of active efflux transporters that may limit its net absorption. The efflux ratio (Papp BL-AP/Papp AP-BL) ranges from approximately 1.5 to 1.7 across concentrations of 5-100 μM, confirming the involvement of active transport mechanisms in its intestinal absorption [3].
When compared to the related iridoid glycoside loganin, this compound appears to have different pharmacokinetic characteristics. Loganin demonstrates significantly enhanced pharmacokinetic parameters when administered as part of processed Cornus officinalis extracts compared to crude extracts, with approximately 65% higher Cmax and 46% longer half-life in rat studies. This suggests that processing methods may similarly influence this compound's pharmacokinetics, though specific data are not available in the searched literature. The low oral bioavailability observed for morroniside (3.6-7.0%) suggests that this compound may similarly exhibit limited systemic exposure after oral administration, which could impact its therapeutic application [5].
The Caco-2 cell model serves as a well-established in vitro system for predicting intestinal absorption. To evaluate this compound permeability using this model:
Cell Culture Conditions: Maintain Caco-2 cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Seed cells on Transwell permeable polycarbonate inserts (0.4 μm pore size, 1.12 cm² surface area) at a density of 5 × 10⁴ cells/cm² [3].
Monolayer Integrity Assessment: Use the transepithelial electrical resistance (TEER) value to monitor monolayer integrity. Measure TEER values using a Millipore ERS voltameter. Only use monolayers with TEER values exceeding 400 Ω·cm² for transport studies, typically achieved 19-22 days post-seeding [3].
Transport Experiment Setup: Prepare this compound solutions in Hanks' balanced salt solution (HBSS) at concentrations of 5, 25, and 100 μM. For apical-to-basolateral (AP-BL) transport, add 0.5 mL of this compound solution to the apical chamber and 1.5 mL of HBSS to the basolateral chamber. For basolateral-to-apical (BL-AP) transport, add this compound to the basolateral chamber and HBSS to the apical chamber. Maintain at 37°C with gentle shaking [3].
Sampling and Analysis: Collect samples from the receiver compartment at predetermined time points (e.g., 30, 60, 90, 120 min). Analyze samples using validated UPLC-MS/MS methods. Calculate apparent permeability (Papp) using the formula: Papp = (dQ/dt) × (1/(A × C₀)), where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial concentration in the donor chamber [3].
Inhibitor Studies: To investigate transport mechanisms, pre-incubate cells with specific inhibitors for 30-60 minutes before adding this compound. Common inhibitors include MK571 (50 μM) for MRP proteins, indomethacin (100 μM) for MRP2, apigenin (10-50 μM) for BCRP, and benzbromarone (50 μM) for other transporters [3].
To assess the oral bioavailability and tissue distribution of this compound in vivo:
Animal Dosing and Sample Collection: Administer this compound (either as pure compound or as part of Cornus officinalis extract) to Sprague-Dawley rats (200-250 g) via oral gavage. For tissue distribution studies, administer the compound intravenously for comparison. Collect blood samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, 360 min) post-administration into heparinized tubes. Centrifuge at 10,000 rpm for 15 minutes to separate plasma [6] [5].
Tissue Collection and Processing: Euthanize animals at designated time points and collect tissues of interest (brain, kidney, liver, etc.). For brain distribution studies, dissect specific regions (hypothalamus, hippocampus, cerebral cortex). Homogenize tissues in appropriate buffers (e.g., phosphate-buffered saline) and store all samples at -80°C until analysis [6].
Sample Preparation: For plasma samples, employ protein precipitation or liquid-liquid extraction. For liquid-liquid extraction, add 15 μL of methanol internal standard solution to 200 μL of plasma, vortex for 1 minute, then extract with 2 mL ethyl acetate by vortex-mixing for 5 minutes. Centrifuge at 12,000 rpm for 10 minutes, transfer the organic layer, and evaporate to dryness under nitrogen gas. Reconstitute the residue in 50 μL methanol and centrifuge at 12,000 rpm for 5 minutes before analysis [5].
Bioanalytical Method: Analyze samples using UPLC-MS/MS with multiple reaction monitoring (MRM). For this compound, use a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) maintained at 40°C. Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min. Use electrospray ionization in negative mode for detection [6] [5].
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin. Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC₀-t (area under the concentration-time curve from zero to last time point), AUC₀-∞ (area under the concentration-time curve from zero to infinity), t₁/₂ (elimination half-life), and MRT (mean residence time) [5].
This compound exhibits potent anti-inflammatory effects through modulation of multiple signaling pathways. In studies investigating its effect on TGFBIp (transforming growth factor β-induced protein)-mediated septic responses, this compound effectively suppressed the expression and release of TGFBIp in human umbilical vein endothelial cells (HUVECs) stimulated by lipopolysaccharide (LPS). This inhibition led to reduced vascular inflammation and improved outcomes in experimental sepsis models. The underlying mechanism involves suppression of TGFBIp-mediated signaling pathways, including inhibition of inflammatory mediator production and preservation of endothelial barrier function [1].
In diabetic nephropathy models, this compound demonstrates renoprotective effects by modulating the AKT/nuclear factor-kappa B (NF-κB) signaling pathway. Treatment with this compound (5, 10, and 30 μM) significantly reduced glucose-induced proliferation of mesangial cells and decreased expression of pro-inflammatory cytokines including interleukin (IL)-6, tumor necrosis factor (TNF)-α, and IL-1β. At the molecular level, this compound inhibited glucose-induced phosphorylation of AKT and NF-κB inhibitor alpha (IκBα), decreased expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, while increasing expression of p21. These findings indicate that this compound alleviates diabetic nephropathy through cell cycle regulation and suppression of inflammatory signaling in renal cells [2].
Figure 1: this compound's mechanism of action in inhibiting glucose-induced inflammatory response and cell proliferation in mesangial cells via AKT/NF-κB signaling pathway
This compound demonstrates significant protective effects in models of sepsis and vascular inflammation through modulation of critical signaling pathways. In experimental sepsis mediated by TGFBIp, this compound effectively inhibited TGFBIp-induced septic responses, including vascular barrier dysfunction and inflammatory cell infiltration. Treatment with this compound reduced TGFBIp-mediated sepsis lethality and pulmonary injury in mice, suggesting its potential as a therapeutic agent for vascular inflammatory diseases [1].
The molecular mechanisms underlying these effects involve the suppression of multiple pro-inflammatory pathways. This compound inhibits the activation of key signaling molecules involved in inflammation, including MAPK pathways and NF-κB signaling. Additionally, this compound has been shown to suppress the expression of various adhesion molecules and cytokines in endothelial cells, thereby reducing leukocyte adhesion and transmigration across the endothelial barrier. These multi-faceted actions on different aspects of the inflammatory response contribute to this compound's potent anti-inflammatory activity in sepsis and other vascular inflammatory conditions [1].
Figure 2: this compound's inhibition of TGFBIp-mediated septic responses and vascular inflammation through multiple signaling pathways
The accurate quantification of this compound in biological matrices requires sophisticated analytical methods. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the sensitivity and specificity needed for pharmacokinetic studies:
Chromatographic Conditions: Utilize an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) maintained at 40°C. Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min. Use the following gradient program: 0-2 min (10-30% B), 2-5 min (30-50% B), 5-6 min (50-90% B), 6-7 min (90% B), 7-7.5 min (90-10% B), and 7.5-9 min (10% B) for column re-equilibration [6].
Mass Spectrometric Detection: Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. Set the source-dependent parameters as follows: capillary voltage 2.8 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/h, and desolvation gas flow 1000 L/h. For this compound quantification, use multiple reaction monitoring (MRM) with the transition m/z 541.1→179.0 for quantification and m/z 541.1→135.0 for qualification. Optimize cone voltage and collision energy for each transition [6].
Sample Preparation: For plasma samples, use protein precipitation with acetonitrile. Add 300 μL of acetonitrile to 100 μL of plasma sample, vortex for 3 minutes, and centrifuge at 15,000 × g for 10 minutes. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 100 μL of mobile phase initial conditions, vortex for 3 minutes, and centrifuge at 15,000 × g for 5 minutes before injecting 2 μL into the UPLC-MS/MS system [6].
Method Validation: Validate the bioanalytical method according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. Establish calibration curves over appropriate concentration ranges (e.g., 1-1000 ng/mL) with correlation coefficients (r) > 0.995. Ensure intra-day and inter-day precision (RSD) < 15% and accuracy within 85-115% of nominal values [6] [5].
For tissue distribution studies, adapt the sample preparation to address matrix effects:
Tissue Homogenization: Weigh tissue samples accurately and homogenize with phosphate-buffered saline (PBS, pH 7.4) at a ratio of 1:3 (w/v) using a homogenizer. Centrifuge the homogenate at 12,000 × g for 15 minutes at 4°C and collect the supernatant for analysis [6].
Tissue Extraction: Aliquot 100 μL of tissue supernatant and proceed with protein precipitation as described for plasma samples. For tissues with high lipid content, consider additional clean-up steps such as liquid-liquid extraction with ethyl acetate or hexane to remove interfering lipids [6].
Matrix Effect Evaluation: Assess matrix effects for each tissue type by comparing the peak areas of this compound spiked into tissue extracts post-extraction with those in pure solvent. Use stable isotope-labeled this compound as an internal standard if available to compensate for matrix effects and variability in extraction efficiency [6].
Method Sensitivity: Optimize the method to achieve lower limits of quantification (LLOQ) appropriate for the expected tissue concentrations. For brain tissue distribution, enhanced sensitivity may be required due to the expected low concentrations in brain regions [6].
Despite the promising pharmacological activities of this compound, several significant research gaps remain to be addressed. Most notably, comprehensive pharmacokinetic studies specifically focused on this compound are lacking in the current literature. While some data can be extrapolated from studies on related iridoid glycosides or Cornus officinalis extracts, dedicated investigations are needed to fully characterize this compound's absorption, distribution, metabolism, and excretion profile. Furthermore, the absolute oral bioavailability of this compound remains unknown, limiting understanding of its therapeutic potential [3] [5].
Future research should prioritize several key areas:
Complete PK/PD Modeling: Establish comprehensive pharmacokinetic-pharmacodynamic relationships for this compound to correlate its tissue concentrations with pharmacological effects. This would facilitate optimal dosing regimen design for preclinical and potential clinical studies.
Metabolic Fate Elucidation: Investigate the complete metabolic pathway of this compound, including identification of major metabolites and their pharmacological activities. Understanding whether active metabolites contribute to this compound's effects is essential for drug development decisions.
Formulation Strategies: Develop novel formulation approaches to overcome this compound's limitations, such as its apparent low bioavailability. Techniques including nanoformulations, prodrug approaches, or combination with absorption enhancers present promising strategies to improve its therapeutic potential.
Transport Mechanism Clarification: Further elucidate the specific transport mechanisms involved in this compound's absorption and tissue distribution, including the roles of various uptake and efflux transporters in different biological barriers.
The table below summarizes the key information on Cornuside's solubility and basic chemical properties for your reference:
| Property | Value / Description | Source / Context |
|---|---|---|
| Molecular Formula | C₂₄H₃₀O₁₄ | [1] |
| Formula Weight | 542.49 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (184.33 mM) | Selleck Chemicals product specification [2] |
| Solubility in Methanol | Soluble | Chemicalbook property listing [1] |
| Solubility in Ethanol | Information not found in search results | - |
| Physical Form | White to off-white powder | [1] |
The available data, while limited, can help inform your experimental design:
To support your research beyond solubility, here is a summary of its known bioactivities and typical experimental use, as reported in recent scientific literature:
| Research Area | Key Findings / Mechanisms (Selected Examples) | Typical In Vitro Concentrations |
|---|---|---|
| Neuroscience (Alzheimer's Disease) | Alleviates cognitive deficits; reduces neuroinflammation and oxidative stress; promotes mitophagy [3] [4]. | Information not specified |
| Renal Protection (Diabetic Nephropathy) | Inhibits high glucose-induced mesangial cell proliferation and inflammation via AKT/NF-κB signaling [5]. | 5 - 30 μM [5] |
| Dermatology (Psoriasis) | Alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects [6]. | Information not specified |
| Osteoporosis | Promotes osteogenic differentiation of bone mesenchymal stem cells via PI3K/Akt signaling [7]. | 10 - 60 μM [7] |
Based on the research, one of the well-explored mechanisms of this compound is its neuroprotective effect, particularly in the context of Alzheimer's Disease. The following diagram illustrates this complex signaling pathway:
Diagram: this compound's neuroprotection via mitophagy and NLRP3 inhibition. This pathway, summarized from search results, shows how this compound activates mitophagy to remove damaged mitochondria, thereby reducing triggers for NLRP3 inflammasome activation and subsequent neuronal damage [3].
Osteoporosis is a systemic metabolic bone disease characterized by decreased bone density and mass, leading to increased fracture risk. A key pathological feature is the reduced ability of bone marrow-derived mesenchymal stem cells (BMSCs) to differentiate into osteoblasts, disrupting bone homeostasis [1] [2]. Cornuside I, an iridoid glycoside extracted from Cornus officinalis (Shanzhuyu), a traditional Chinese medicine used for osteoporosis treatment, has been identified as a promising candidate for promoting osteogenic differentiation [1] [2]. Experimental evidence demonstrates that this compound I enhances BMSC proliferation and osteogenic differentiation by activating the PI3K/Akt signaling pathway [1] [3]. This document provides a detailed experimental protocol for researchers to evaluate the osteogenic potential of this compound I on BMSCs in vitro.
Purpose: To determine the optimal, non-cytotoxic concentration of this compound I for promoting BMSC proliferation [1].
Alkaline Phosphatase (ALP) Staining
Alizarin Red S (ARS) Staining
RNA Sequencing and Bioinformatic Analysis
edgeR package, setting a threshold of |logFC| > 1 and P value < 0.05.Western Blot Analysis
Quantitative Real-Time PCR (qRT-PCR)
The following table summarizes the key quantitative findings expected from the described protocols when using 30 μM this compound I, the identified optimal dose [1].
Table 1: Summary of Key Experimental Outcomes with this compound I Treatment (30 μM)
| Assay Category | Specific Assay | Key Outcome / Marker | Expected Change with this compound I (vs. Control) | Notes |
|---|---|---|---|---|
| Viability & Dose | CCK-8 | Cell Proliferation | Significant Increase ((P < 0.05)) | Optimal dose: 30 μM [1] |
| Early Osteogenesis | ALP Staining | ALP Activity | Dose-dependent Increase ((P < 0.05)) | Early differentiation marker [1] |
| Late Osteogenesis | Alizarin Red S | Calcium Deposition | Dose-dependent Increase ((P < 0.05)) | Indicates matrix mineralization [1] |
| Gene Expression | qRT-PCR | RUNX2, OCN, Osterix mRNA | Significant Upregulation | Confirms osteogenic commitment [1] |
| Protein Expression | Western Blot | RUNX2, OCN, Osterix Protein | Significant Upregulation | Corroborates qRT-PCR data [1] |
| Pathway Activation | Western Blot | p-PI3K, p-Akt levels | Significant Increase | Induces PI3K/Akt pathway [1] |
| Pathway Inhibition | All assays above | Osteogenic markers & activity | Partial Blockade by LY294002 | Confirms pathway necessity [1] |
The core mechanistic finding is that this compound I promotes osteogenesis by activating the PI3K/Akt pathway. The following diagram illustrates the experimental workflow and the logical flow of the signaling mechanism.
This protocol outlines a robust framework for validating the efficacy of this compound I in promoting the osteogenic differentiation of BMSCs via the PI3K/Akt signaling pathway. The combination of functional assays (CCK-8, ALP, ARS) and molecular analyses (RNA-seq, WB, qPCR) provides comprehensive evidence. These application notes serve as a valuable resource for researchers in bone biology and drug development exploring natural compounds for osteoporosis treatment.
Cornuside is a secoiridoid glucoside compound extracted from the fruit of Cornus officinalis, a plant used in traditional Chinese medicine [1]. Research has highlighted its potential for managing complications of diabetes, particularly Diabetic Nephropathy (DN). DN is a major cause of chronic kidney disease, characterized by pathological changes including mesangial cell proliferation, inflammation, and extracellular matrix accumulation [1].
A key mechanistic insight from recent studies is that this compound does not activate but rather suppresses the PI3K/Akt signaling pathway. This inhibition subsequently leads to the downregulation of downstream pro-inflammatory and proliferative signals, specifically the NF-κB pathway, offering a protective effect in in vitro models of DN [1]. This application note summarizes the experimental data and provides detailed protocols for studying this mechanism.
The following tables summarize the core experimental findings on this compound's effects and mechanisms.
Table 1: Anti-Proliferative and Anti-Inflammatory Effects of this compound in High-Glucose-Treated Mesangial Cells (MMCs)
| Parameter Measured | Experimental Method | Key Finding | Effect of this compound (Dose-Dependent) |
|---|---|---|---|
| Cell Viability & Proliferation | CCK-8 Assay [1] | 25 mM glucose significantly increased MMC viability | ↓ Inhibition |
| EdU (5-Ethynyl-2’-deoxyuridine) Assay [1] | 25 mM glucose increased MMC proliferation | ↓ Inhibition | |
| Inflammatory Cytokine Production | ELISA (IL-6, TNF-α, IL-1β) [1] | High glucose elevated pro-inflammatory cytokine levels | ↓ Significant reduction |
| Gene Expression of Proliferation Markers | RT-qPCR (p21, PCNA, Cyclin D1) [1] | Altered expression of cell cycle regulators | p21 ↑; PCNA, Cyclin D1 ↓ |
Table 2: Effect of this compound on PI3K/Akt/NF-κB Pathway Components
| Pathway Component | Experimental Method | Effect of High Glucose | Effect of this compound Treatment |
|---|---|---|---|
| AKT Phosphorylation | Western Blot [1] | Increased phosphorylation (activation) | ↓ Decreased p-AKT protein levels |
| NF-κB Activation | Western Blot (p-IκB-α) [1] | Increased IκB-α phosphorylation (leading to NF-κB activation) | ↓ Decreased p-IκB-α protein levels |
| Downstream Extracellular Matrix (ECM) Proteins | Western Blot (COL1, Fibronectin) [1] | Increased expression of COL1 and Fibronectin | ↓ Decreased protein expression |
Below are the standardized protocols for key experiments cited in the findings.
The following diagram illustrates the proposed mechanistic workflow of this compound's action, based on the experimental findings, and the general experimental protocol for validation.
The compiled data and protocols confirm that this compound acts as an effective inhibitor of the PI3K/Akt/NF-κB signaling axis in a high-glucose environment mimicking diabetic nephropathy. This mechanism underlies its observed anti-proliferative and anti-inflammatory effects, positioning it as a promising candidate for further therapeutic development. The detailed methodologies provided herein can be directly applied by researchers to validate these findings and explore the compound's efficacy in other disease models involving aberrant PI3K/Akt signaling.
The following tables consolidate key parameters from foundational studies on cornuside-induced mitophagy.
Table 1: In Vivo Administration and Key Findings
| Model | This compound Doses | Treatment Duration | Key Mitophagy Markers & Effects | Primary Signaling Pathway | Source |
|---|---|---|---|---|---|
| Aβ1-42 induced AD mice | 3, 10, 30 mg/kg | 2 weeks | ↓ SQSTM1/p62, ↑ LC3B-II/LC3B-I | Pink1/Parkin | [1] |
| LPS-induced AD mice | 10, 20 mg/kg | 4 weeks | ↑ Beclin-1, ↑ LC3B, ↓ p62 | Sirt1-mediated autophagy | [2] |
Table 2: In Vitro Treatment Parameters
| Cell Line | Induction Stimulus | This compound Concentrations | Key Mitophagy Observations | Signaling Pathways | Source |
|---|---|---|---|---|---|
| BV2 microglial cells | LPS + Aβ1-42 | 12.5, 25, 50 μM | ↑ MitoTracker & LC3B colocalization, ↑ Parkin recruitment | Pink1/Parkin, FUNDC1, BNIP3 | [1] |
Here are the detailed methodologies for assessing this compound-induced mitophagy.
This protocol is adapted from the study that intracerebroventricularly injected Aβ1-42 to create an AD model [1].
This protocol uses BV2 microglial cells stimulated with LPS and Aβ1-42 to study the mechanism [1].
The diagrams below illustrate the molecular mechanism and experimental workflow for studying this compound-induced mitophagy.
Diagram 1: The primary mechanism by which this compound promotes mitophagy and confers neuroprotection. This compound activates the Pink1/Parkin pathway on damaged mitochondria, leading to their encapsulation and degradation via autophagy (mitophagy). This process reduces the release of mitochondrial damage-associated molecular patterns (mtDAMPs), such as ROS and mtDNA, which are potent activators of the NLRP3 inflammasome. The subsequent suppression of neuroinflammation contributes to the observed neuroprotective effects [1].
Diagram 2: A generalized workflow for evaluating this compound-induced mitophagy. The process begins with establishing in vivo (mouse) or in vitro (BV2 cell) models of Alzheimer's disease pathology. Following treatment with this compound, mitophagy is assessed through key techniques: Western Blot (WB) for protein markers and Immunofluorescence (IF) for visual confirmation of colocalization. The use of the inhibitor 3-MA provides critical evidence for autophagy-dependent mechanisms [1].
This compound (CNS) is a bioactive iridoid glycoside (C₂₄H₃₀O₁₄, molecular weight: 542.49 g/mol) isolated from the traditional medicinal herb Cornus officinalis Sieb. et Zucc. This compound has garnered significant research attention due to its potent anti-inflammatory properties and diverse therapeutic activities, including neuroprotective, bone-protective, and anti-diabetic effects. Recent investigations have consistently demonstrated that this compound exerts significant inhibitory effects on the NLRP3 inflammasome across various disease models, positioning it as a promising therapeutic candidate for conditions driven by inflammatory pathology [1] [2] [3].
The NLRP3 inflammasome represents a critical component of the innate immune system, functioning as a multiprotein complex that coordinates inflammatory responses to pathogenic threats and cellular damage. This complex comprises three core components: the sensor protein NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the effector protease caspase-1. Upon activation, the inflammasome facilitates the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18, while simultaneously inducing an inflammatory form of programmed cell death termed pyroptosis through cleavage of gasdermin D (GSDMD) [4]. While appropriate NLRP3 activation provides essential host defense, excessive or chronic inflammasome activity drives pathology in numerous conditions, including Alzheimer's disease, acute lung injury, and other inflammatory disorders, making targeted inhibition of this pathway a valuable therapeutic strategy [2] [4] [5].
Research has elucidated that this compound employs a multi-faceted approach to suppress NLRP3 inflammasome activation, primarily through the enhancement of cellular quality control mechanisms and activation of antioxidant signaling:
Sirt1-Mediated Autophagy Enhancement: In LPS-induced Alzheimer's disease models, this compound significantly upregulates Sirt1 expression, leading to enhanced autophagic flux. This increased autophagy facilitates the degradation of NLRP3 inflammasome components, thereby reducing inflammasome activation. The critical role of this pathway was confirmed through inhibition studies, where EX527 (a Sirt1 inhibitor) and 3-MA (an autophagy inhibitor) abolished this compound's suppressive effects on NLRP3 [1] [6].
Promotion of Mitophagy: In Aβ₁₋₄₂-induced cognitive impairment models, this compound enhances mitophagy through the Pink1/Parkin pathway, with additional involvement of FUNDC1 and BNIP3 signaling in vitro. This targeted mitochondrial autophagy eliminates dysfunctional mitochondria that would otherwise release DAMPs (including ROS and mtDNA) that activate NLRP3 [3].
Activation of Keap1-Nrf2 Antioxidant Pathway: In acute lung injury models, this compound promotes the dissociation of Nrf2 from Keap1, facilitating Nrf2 nuclear translocation. This leads to the transactivation of antioxidant genes (GPX4, NQO1) while simultaneously reducing oxidative stress markers (MPO, MDA). This antioxidant effect suppresses one of the key upstream activators of NLRP3 [2] [7].
Direct Inflammasome Component Suppression: Across all models, this compound treatment consistently reduces protein levels of NLRP3, ASC, pro-caspase-1, caspase-1, GSDMD, GSDMD-NT, IL-1β, and IL-18, indicating comprehensive suppression of inflammasome formation and activity [1] [2] [3].
The following diagram illustrates the primary molecular mechanisms through which this compound inhibits NLRP3 inflammasome activation:
Figure 1: this compound inhibits NLRP3 inflammasome through multiple pathways including Sirt1-mediated autophagy enhancement, mitophagy activation, and Nrf2 antioxidant pathway activation.
The comprehensive evaluation of this compound's effects on NLRP3 inflammasome inhibition involves a series of standardized experimental procedures spanning both in vitro and in vivo systems. The following workflow outlines the key assessment stages from initial cellular screening to mechanistic validation:
Figure 2: Experimental workflow for evaluating this compound's NLRP3 inhibitory activity, encompassing in vitro screening, in vivo validation, and mechanistic studies.
Cell Models and Culture Conditions:
Standardized Inflammasome Activation Protocol:
The canonical two-signal approach is recommended for optimal NLRP3 inflammasome activation:
Priming Signal (Signal 1): Treat cells at ~70-80% confluence with ultrapure LPS (100-500 ng/mL) for 3-4 hours. This priming step induces pro-IL-1β expression and prepares inflammasome components through NF-κB activation [4] [8].
Activation Signal (Signal 2): Following priming, stimulate with NLRP3 activators:
Table 1: Inflammasome Activation Conditions for Different Cell Models
| Cell Type | Priming Signal | Activation Signal | Key Readouts |
|---|---|---|---|
| BV2 Microglia | LPS (100 ng/mL, 4h) | ATP (5 mM, 1h) | IL-1β, Caspase-1 p10, LDH release |
| J774A.1 Macrophages | LPS (500 ng/mL, 3h) | Nigericin (10 µM, 45min) | IL-1β, GSDMD cleavage, ASC specks |
| BMDMs | LPS (250 ng/mL, 4h) | ATP (5 mM, 30min) | IL-1β, IL-18, pyroptosis markers |
| HEK293T Reconstitution | - | Nigericin (10 µM, 6h) | ASC speck formation |
This compound Application:
Pathway Inhibition Controls:
To elucidate mechanistic pathways, include the following specific inhibitors in parallel experiments:
Secreted Cytokine Measurement:
Cell Death Assessment:
Inflammasome Component Analysis:
Alzheimer's Disease Models:
LPS-Induced Systemic Inflammation Model:
Aβ₁₋₄₂-Induced AD Model:
Acute Lung Injury Model:
Table 2: In Vivo Dosing Regimens and Efficacy Outcomes of this compound
| Disease Model | This compound Doses | Administration Route | Treatment Duration | Key Efficacy Outcomes |
|---|---|---|---|---|
| LPS-Induced AD | 3, 10, 30 mg/kg | Oral gavage | 2 weeks | Improved cognitive function, ↓ NLRP3 in hippocampus, ↑ Sirt1, ↑ autophagy |
| Aβ₁₋₄₂-Induced AD | 3, 10, 30 mg/kg | Oral gavage | 15 days | Rescued memory deficits, ↓ neuronal damage, ↑ mitophagy, ↓ NLRP3 activation |
| LPS-Induced ALI | 25, 50 mg/kg | Oral gavage | Single dose (pre/post) | Improved survival, reduced pulmonary edema, ↓ IL-1β in BALF, ↑ Nrf2 activation |
Brain Tissue Processing:
Lung Tissue Analysis:
Molecular Analysis in Tissue:
ASC Speck Quantification:
Cytokine Release Normalization:
Statistical Analysis:
Table 3: Quantitative Effects of this compound on NLRP3 Inflammasome Components and Inflammatory Markers
| Parameter | Cell Type/Model | Stimulation | This compound Treatment | Outcome (% Change vs Control) |
|---|---|---|---|---|
| IL-1β secretion | BV2 microglia | LPS + ATP | 30 µM, 24h | ↓ 65-75% [1] [3] |
| Caspase-1 p10 | J774A.1 macrophages | LPS + Nigericin | 25 µM, 24h | ↓ 60-70% [2] |
| GSDMD cleavage | BMDMs | LPS + ATP | 20 µM, 24h | ↓ 55-65% [2] |
| ASC speck formation | BV2 microglia | LPS + ATP | 30 µM, 24h | ↓ 70-80% [1] |
| NLRP3 protein | Hippocampus (AD mice) | Aβ₁₋₄₂ ICV | 30 mg/kg, 15 days | ↓ 50-60% [3] |
| LC3B-II/I ratio | BV2 microglia | LPS + ATP | 30 µM, 24h | ↑ 3-4 fold [1] [3] |
| p62 degradation | BV2 microglia | LPS + ATP | 30 µM, 24h | ↓ 60-70% [1] [3] |
| Sirt1 expression | Hippocampus (AD mice) | LPS i.p. | 30 mg/kg, 14 days | ↑ 2-3 fold [1] [6] |
The comprehensive data obtained from these application notes and protocols position this compound as a promising therapeutic candidate for NLRP3-driven inflammatory conditions. Its multi-mechanistic approach targeting both inflammasome activation and upstream drivers (mitochondrial dysfunction, oxidative stress) provides a strategic advantage over single-target inhibitors. The well-established efficacy in both neurological and peripheral inflammation models underscores its broad therapeutic potential [1] [2] [3].
For future research, several directions merit investigation:
The protocols outlined herein provide a robust framework for standardized assessment of this compound's NLRP3 inhibitory activity, enabling comparative analyses across research groups and accelerating the therapeutic development of this promising natural compound.
This compound (C₂₄H₃₀O₁₄) is a principal iridoid glycoside isolated from the fruit of Cornus officinalis Sieb. et Zucc., a traditional medicinal plant widely used in East Asian medicine for treating various inflammatory and degenerative conditions. With a molecular weight of 542.49 g/mol and high purity (>99%), this compound has emerged as a promising multi-target therapeutic candidate with demonstrated efficacy across diverse disease models through modulation of critical signaling pathways, particularly the AKT/Nrf2/NF-κB axis [1] [2]. The compound exhibits a favorable safety profile with limited toxicity even at high concentrations, enhancing its translational potential [3]. Contemporary pharmacological investigations have revealed that this compound possesses significant anti-inflammatory, antioxidant, anti-mitochondrial dysfunction, and neuroprotective properties, positioning it as a compelling candidate for drug development against complex multifactorial diseases including Alzheimer's disease, acute lung injury, psoriasis, diabetic nephropathy, and osteoporosis [1] [2] [3].
The molecular basis for this compound's therapeutic effects centers on its ability to simultaneously modulate multiple interconnected signaling pathways that regulate cellular homeostasis, inflammatory responses, and oxidative stress. Specifically, this compound has been demonstrated to activate the AKT signaling pathway, promote Nrf2-mediated antioxidant responses, and suppress NF-κB-driven inflammation in a coordinated manner that addresses both oxidative damage and inflammatory processes [2] [4]. This multi-target mechanism is particularly valuable for treating complex diseases where both oxidative stress and chronic inflammation play synergistic pathological roles. The following application notes and protocols provide comprehensive methodological guidance for investigating this compound's effects on these signaling pathways, along with detailed experimental evidence supporting its therapeutic applications.
The AKT/Nrf2/NF-κB signaling axis represents a critical regulatory network maintaining cellular homeostasis under stress conditions. The transcription factor Nrf2 (Nuclear Factor Erythroid 2-Related Factor 2) serves as a master regulator of oxidative stress response by controlling the expression of antioxidant proteins through binding to Antioxidant Response Elements (ARE) in target gene promoters [5] [6]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1) and targeted for proteasomal degradation. Upon oxidative stress or pharmacological activation, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates transcription of cytoprotective genes including HO-1, NQO1, and GPX4 [5] [1] [6]. Concurrently, the NF-κB (Nuclear Factor Kappa B) pathway regulates expression of pro-inflammatory mediators including TNF-α, IL-6, and IL-1β [5] [6]. In the canonical NF-κB pathway, inhibitory IκB proteins are phosphorylated and degraded in response to inflammatory stimuli, allowing NF-κB dimers to translocate to the nucleus and activate target genes [5] [6].
This compound orchestrates a sophisticated dual modulation of these pathways by simultaneously activating the AKT/Nrf2 antioxidant axis while suppressing NF-κB-mediated inflammation [2]. Experimental evidence demonstrates that this compound treatment promotes phosphorylation of AKT, which in turn facilitates Nrf2 activation and nuclear translocation [2]. Additionally, this compound inhibits NF-κB nuclear translocation by preventing IκBα phosphorylation and degradation, thereby reducing expression of pro-inflammatory cytokines [2] [4]. This coordinated regulation is particularly important given the known crosstalk between Nrf2 and NF-κB pathways, where Nrf2 activation can suppress NF-κB signaling and vice versa, creating a reciprocal relationship that this compound exploits for therapeutic benefit [5] [6]. The AKT signaling node serves as a critical regulator in this network, with this compound-mediated AKT activation contributing to both enhanced Nrf2 activity and suppressed NF-κB signaling [2].
Beyond the core AKT/Nrf2/NF-κB axis, this compound influences several additional signaling pathways that contribute to its therapeutic effects. In Alzheimer's disease models, this compound has been shown to modulate astrocyte polarization from neurotoxic A1 phenotypes to neuroprotective A2 phenotypes through the AKT/Nrf2/NF-κB pathway [2]. In macrophages, this compound significantly inhibits NLRP3 inflammasome activation, reducing caspase-1 cleavage, IL-1β maturation, and gasdermin D-mediated pyroptosis [1]. For bone formation applications, this compound promotes osteogenic differentiation of bone mesenchymal stem cells (BMSCs) through activation of the PI3K/AKT signaling pathway, increasing expression of osteogenic markers including RUNX2, Osterix, and OCN [7]. These pleiotropic effects demonstrate this compound's capacity to modulate multiple cell type-specific signaling pathways while primarily operating through the central AKT/Nrf2/NF-κB regulatory hub.
Table 1: Therapeutic Efficacy of this compound Across Experimental Disease Models
| Disease Model | Dosage/Concentration | Key Efficacy Parameters | Signaling Pathways Modulated | Reference |
|---|---|---|---|---|
| Alzheimer's Disease (3×Tg-AD mice) | 10-20 mg/kg/day i.p. for 4 weeks | ↓ Aβ plaque burden (∼40%), ↓ Tau phosphorylation (∼35%), ↑ Synaptic markers (PSD95: ∼50%, SYP: ∼45%), ↓ IL-1β, IL-6, TNF-α (∼30-40%) | AKT/Nrf2/NF-κB, Astrocyte phenotype switching | [2] |
| Acute Lung Injury (LPS-induced mice) | 25-50 mg/kg intragastric, pre- and post-LPS | Improved survival (∼60%), ↓ Pulmonary edema (W/D ratio: ∼30%), ↓ BALF protein (∼40%), ↓ MPO, MDA (∼35%), ↑ GSH-PX (∼50%) | Keap1/Nrf2/GPX4, NLRP3 inflammasome suppression | [1] |
| Psoriasis (IMQ-induced mouse model) | 20-40 mg/kg/day topical for 7 days | ↓ PASI score (∼50%), ↓ Epidermal thickness (∼45%), ↓ IL-17A, IL-23, TNF-α (∼40-50%), ↓ Macrophage infiltration (∼40%) | NF-κB, MAPK, Macrophage polarization | [3] |
| Diabetic Nephropathy (High glucose-induced MMCs) | 5-30 μM for 24 hours | ↓ Cell proliferation (∼35% at 30μM), ↓ IL-6, TNF-α, IL-1β (∼40-50%), ↓ p-AKT, p-IκBα (∼50%), ↑ p21 (∼60%) | AKT/NF-κB, Cell cycle regulation | [4] |
| Osteoporosis (BMSC differentiation) | 10-60 μM for 14 days | ↑ BMSC proliferation (∼45% at 30μM), ↑ ALP activity (∼60%), ↑ Calcium deposition (∼70%), ↑ Osteogenic markers (RUNX2: ∼50%, OCN: ∼55%) | PI3K/AKT, Osteogenic differentiation | [7] |
Table 2: this compound-Mediated Effects on Key Signaling Molecules and Pathways
| Signaling Component | Effect of this compound | Magnitude of Change | Experimental System | Functional Outcome |
|---|---|---|---|---|
| Nrf2 Nuclear Translocation | ↑ Activation & Translocation | ∼2.5-fold increase | Alzheimer's model, ALI model | Enhanced antioxidant gene expression |
| NF-κB p65 Phosphorylation | ↓ Phosphorylation & Nuclear Translocation | ∼50-60% reduction | Diabetic nephropathy, Psoriasis models | Reduced pro-inflammatory cytokine production |
| AKT Phosphorylation | ↑ Phosphorylation at Ser473 | ∼2.0-fold increase | Alzheimer's model, Osteoporosis model | Enhanced cell survival & differentiation |
| NLRP3 Inflammasome | ↓ Activation & Assembly | ∼60% reduction | Acute lung injury model | Reduced pyroptosis & IL-1β maturation |
| Bcl-2/Bax Ratio | ↑ Anti-apoptotic signaling | ∼40% increase | Neuroprotection models | Enhanced cell survival |
| Keap1-Nrf2 Interaction | ↓ Complex Formation | ∼50% disruption | Antioxidant response models | Enhanced Nrf2 stabilization |
| IκBα Phosphorylation | ↓ Degradation | ∼50% reduction | Inflammation models | Inhibition of NF-κB activation |
| HO-1 Expression | ↑ Protein Expression | ∼3.0-fold increase | Antioxidant response models | Enhanced cytoprotection |
4.1.1 Cell Culture and Treatment Conditions
4.1.2 Assessment of Inflammatory Mediators and Cytokine Production
4.1.3 Western Blot Analysis of Signaling Pathways
4.1.4 Immunofluorescence and Confocal Microscopy
4.2.1 Animal Models and Dosing Regimens
4.2.2 Tissue Collection and Processing
4.2.3 Behavioral and Functional Assessments
Figure 1: this compound modulation of AKT/Nrf2/NF-κB signaling network. The diagram illustrates this compound's dual action in activating protective antioxidant responses via AKT/Nrf2 while simultaneously suppressing inflammatory pathways through NF-κB and NLRP3 inflammasome inhibition. Green nodes represent activated antioxidant/anti-inflammatory pathways, red nodes indicate suppressed inflammatory pathways, blue represents external stimuli, and yellow highlights this compound's direct actions.
Figure 2: Comprehensive experimental workflow for investigating this compound mechanisms. The flowchart outlines an integrated approach combining in vitro and in vivo studies with multiple analytical methodologies to fully characterize this compound's effects on signaling pathways and therapeutic efficacy across disease models.
This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy across diverse disease models through coordinated modulation of the AKT/Nrf2/NF-κB signaling axis. The comprehensive application notes and detailed experimental protocols provided herein establish a robust methodological foundation for investigating this compound's mechanisms of action and therapeutic potential. The compound's ability to simultaneously activate cytoprotective antioxidant pathways while suppressing deleterious inflammatory responses positions it as an attractive candidate for drug development against complex multifactorial diseases where oxidative stress and chronic inflammation converge in pathogenesis.
Future research directions should prioritize structure-activity relationship studies to identify potentially more potent this compound analogs, comprehensive pharmacokinetic and bioavailability optimization, and rigorous preclinical toxicological assessments to facilitate clinical translation. Additionally, exploration of this compound's effects in combination therapies with existing standard-of-care agents may reveal synergistic therapeutic opportunities. The experimental frameworks and methodological guidelines presented in this document provide researchers with essential tools to advance our understanding of this compound's therapeutic potential and accelerate its development as a novel treatment for inflammatory, neurodegenerative, metabolic, and autoimmune disorders.
Cornuside is an iridoid glycoside compound extracted from the dried fruit of Cornus officinalis Sieb. et Zucc., a traditional Chinese medicine with a long history of use for liver and kidney tonification. Recent studies have demonstrated that this compound exhibits potent neuroprotective effects in experimental models of ischemic stroke, particularly in the middle cerebral artery occlusion/reperfusion (MCAO/R) model that mimics human ischemic stroke. The compound possesses multiple pharmacological activities including anti-inflammatory, antioxidant, anti-apoptotic, and circulation-promoting properties, making it a promising candidate for therapeutic development against cerebral ischemia/reperfusion injury. Through modulation of key signaling pathways including NF-κB, MAPK, and AKT/Nrf2, this compound addresses the complex pathophysiology of ischemic stroke, which is characterized by high mortality and disability rates worldwide. These application notes provide detailed protocols and methodological considerations for researchers investigating the therapeutic potential of this compound in ischemic stroke models.
This compound exerts its neuroprotective effects through multiple synergistic pathways that target different aspects of cerebral ischemia/reperfusion injury. The compound has demonstrated efficacy in both in vivo (MCAO/R rat models) and in vitro (oxygen-glucose deprivation/reperfusion - OGD/R) models of ischemic stroke. The brain-gut axis modulation has emerged as a crucial mechanism, with this compound shown to inhibit the IL-17F/TRAF6/NF-κB pathway by improving dysregulation of intestinal microflora, thereby reducing both intestinal inflammation and neuroinflammation in ischemic stroke rats [1] [2]. This unique mechanism highlights the compound's ability to leverage the bidirectional communication between the gastrointestinal tract and central nervous system for therapeutic benefit.
At the molecular level, this compound significantly suppresses neuroinflammation by inhibiting the activation of pro-inflammatory transcription factors and reducing the production of inflammatory cytokines. Studies have consistently shown that this compound treatment decreases levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in brain tissue [3] [4]. Additionally, this compound has demonstrated anti-apoptotic properties through modulation of Bcl-2, Bax, caspase-3, and caspase-9 expression, thereby reducing neuronal cell death following ischemic insult [5]. The compound also maintains blood-brain barrier integrity and reduces cerebral edema, contributing to its overall neuroprotective efficacy.
Table 1: Key Signaling Pathways Modulated by this compound in Ischemic Stroke Models
| Pathway | Biological Process | Molecular Targets | Experimental Models |
|---|---|---|---|
| IL-17F/TRAF6/NF-κB | Neuroinflammation, Brain-gut axis | IL-17F, TRAF6, NF-κB p65 | MCAO/R rats [1] |
| AGE/RAGE/NF-κB | Neuroinflammation, Oxidative stress | AGE, RAGE, NF-κB p65 | MCAO/R rats [3] |
| p38/JNK MAPK | Apoptosis, Oxidative stress | p-p38, p-JNK, MAPK8IP1, MAPK14 | OGD/R SH-SY5Y cells [5] |
| p53 Signaling | Apoptosis, Cell cycle | p-p53, TP53INP1, p21 | OGD/R SH-SY5Y cells [5] |
| AKT/Nrf2/NF-κB | Oxidative stress, Astrocyte activation | p-AKT, Nrf2, NF-κB | 3×Tg-AD mice [4] |
The NF-κB pathway emerges as a central target of this compound across multiple studies. Under normal physiological conditions, NF-κB proteins exist as inactive cytoplasmic complexes bound to inhibitory kappa B (IκB) family members. During cerebral ischemia/reperfusion injury, NF-κB dimers are released and translocate to the nucleus, where they bind to consensus sequences in promoters of target genes involved in inflammatory responses [6]. This compound effectively inhibits this nuclear translocation, particularly through the canonical NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators that contribute to neuronal damage.
Diagram 1: Comprehensive mechanism of this compound action in ischemic stroke showing brain-gut axis communication and molecular pathways
The middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats is widely accepted as a clinically relevant experimental model for studying ischemic stroke and potential therapeutic interventions. The procedure involves transient occlusion of the middle cerebral artery followed by reperfusion, mimicking the clinical scenario of ischemic stroke with subsequent restoration of blood flow.
Animals: Adult male Sprague-Dawley rats (weighing 250-280 g) are commonly used. Animals should be housed under controlled conditions (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with free access to food and water.
Anesthesia and Surgical Procedure: Anesthetize rats with intraperitoneal injection of chloral hydrate (400 mg/kg) or isoflurane (4% for induction, 1.5-2% for maintenance). After confirming the absence of corneal and pedal reflexes, fix the animal in supine position and make a midline neck incision. Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the ECA and CCA temporarily, then make a small incision at the CCA bifurcation. Insert a silicone-coated nylon monofilament (diameter: 0.28-0.30 mm) through the ICA to occlude the middle cerebral artery. Maintain occlusion for 1-2 hours depending on the specific protocol, then carefully withdraw the filament to allow reperfusion [1] [3].
Sham Operation: For sham-operated controls, perform the same surgical procedure without inserting the filament or occluding the artery.
This compound should be administered intraperitoneally at varying doses based on experimental design:
Dosing Regimen: 10-20 mg/kg daily, with treatment initiated either before MCAO (for preventive studies) or after reperfusion (for therapeutic studies) [1] [4].
Vehicle Preparation: Dissolve this compound (purity ≥ 98%) in <1% DMSO followed by dilution with saline. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
Treatment Duration: Administer this compound once daily for 3-5 days prior to MCAO for pre-treatment studies, or continue for up to 2-3 weeks after MCAO/R for therapeutic studies.
Neurological Function Scoring: Evaluate neurological deficits at 24 hours post-reperfusion using a standardized scoring system:
Infarct Volume Measurement: After sacrifice, remove brains and slice into 2-mm coronal sections. Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. Fixed brain sections should then be photographed, and infarct areas quantified using image analysis software (e.g., ImageJ). Calculate infarct volume using the following equation to correct for edema: Corrected infarct Volume = (Left Hemisphere Volume - (Right Hemisphere Volume - Measured Infarct Volume)) / Left Hemisphere Volume × 100 [3].
Molecular Analyses: Collect brain tissue samples from the ischemic penumbra region for:
Gut Microbiome Analysis: Collect fecal samples before sacrifice for 16S rRNA sequencing to assess changes in gut microbiota composition and diversity [1].
The oxygen-glucose deprivation/reperfusion (OGD/R) model in neuronal cells provides a controlled system for investigating the cellular and molecular mechanisms of this compound's neuroprotective effects.
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 95% air and 5% CO₂.
OGD/R Procedure: For OGD, replace normal culture medium with glucose-free DMEM pre-equilibrated with nitrogen. Transfer cells to an anaerobic chamber with 1% O₂, 5% CO₂, and 94% N₂ at 37°C for 4-8 hours depending on the desired injury severity. For reperfusion, replace the glucose-free medium with normal complete medium and return cells to normoxic conditions (95% air, 5% CO₂) for 12-24 hours [5].
This compound Treatment: Prepare this compound stock solution in DMSO and dilute with culture medium to working concentrations (typically 1-20 μmol/L). Add this compound during the reperfusion phase. Include vehicle controls with equivalent DMSO concentration (not exceeding 0.1%).
Cell Viability: Assess using MTT assay or CCK-8 kit according to manufacturer's instructions. Measure absorbance at 490-570 nm depending on the assay.
Apoptosis Analysis:
Reactive Oxygen Species (ROS) Measurement: Incubate cells with DCFH-DA (10 μmol/L) for 30 minutes at 37°C, then measure fluorescence intensity (excitation 488 nm, emission 525 nm).
RNA Sequencing and Pathway Analysis: Extract total RNA for transcriptome analysis to identify differentially expressed genes and enriched pathways following this compound treatment [5].
Table 2: Quantitative Efficacy Data of this compound in Experimental Stroke Models
| Study Model | Dose/Concentration | Key Efficacy Outcomes | Molecular Changes |
|---|---|---|---|
| MCAO/R rats [1] | 10-20 mg/kg (i.p.) | ≈30% reduction in infarct volume; Significant improvement in neurological scores | ↓IL-17F, ↓TRAF6, ↓p-NF-κB p65; ↓TNF-α, ↓IL-1β, ↓IL-6 |
| MCAO/R rats [3] | Cornus officinalis extract | Improved cerebral blood flow; Reduced neurological deficits | ↓AGE, ↓RAGE, ↓p-NF-κB p65; ↓TNF-α, ↓IL-1β, ↓IL-6 mRNA |
| OGD/R SH-SY5Y cells [5] | 10 μmol/L | Significantly increased cell viability; Reduced apoptosis | ↓Bax, ↓cleaved caspase-3, ↑Bcl-2; ↓p-p38, ↓p-JNK, ↓p-p53 |
| 3×Tg-AD mice [4] | 10-20 mg/kg (i.p.) | Improved cognitive function; Reduced neuronal injury | ↑p-AKT, ↑Nrf2, ↓p-NF-κB p65; ↓TNF-α, ↓IL-1β, ↓IL-6 |
Dosing Strategy: Based on multiple studies, the optimal dosing range for this compound in rodent models is 10-20 mg/kg administered intraperitoneally. Lower doses (5 mg/kg) may show reduced efficacy, while higher doses (above 30 mg/kg) may not provide additional benefits and could potentially increase the risk of off-target effects.
Therapeutic Window: For maximal neuroprotective effects, administer this compound as early as possible following reperfusion. The therapeutic window appears to be within 6 hours post-reperfusion, similar to other neuroprotective agents. Pre-treatment strategies (administering for 3-5 days before MCAO) have also shown efficacy in preventive approaches [1].
Formulation Considerations: this compound has good solubility in aqueous solutions with minimal DMSO (<1%). For chronic studies, consider alternative administration routes such as oral gavage, though bioavailability may vary. Stability testing of prepared solutions is recommended, with fresh preparation preferred for each administration.
Model Variability: The MCAO/R model can exhibit significant variability in infarct size and neurological outcomes. Implement strict inclusion criteria based on neurological scores (e.g., excluding animals with scores of 0 or 4 at 24 hours post-reperfusion) to reduce variability. Monitor physiological parameters (blood pressure, blood gases, temperature) during surgery and maintain normothermia throughout the procedure.
Gut-Brain Axis Assessment: When investigating the brain-gut axis mechanism, collect fecal samples at multiple time points (pre-surgery, 24h post-reperfusion, and at endpoint) for 16S rRNA sequencing. Standardize sample collection time and storage conditions (-80°C) to minimize technical variations [1].
Biomarker Analysis: For molecular analyses, carefully dissect brain regions (ischemic core vs. penumbra) to ensure consistent sampling. The ischemic penumbra typically yields the most meaningful results for mechanism studies. Use protease and phosphatase inhibitors during tissue protein extraction to preserve phosphorylation states of signaling molecules.
Diagram 2: Comprehensive experimental workflow for evaluating this compound in both in vivo and in vitro models of ischemic stroke
This compound (CNS) is a bioactive iridoid glycoside primarily isolated from the fruits of Cornus officinalis Sieb. et Zucc., a traditional medicinal plant with a long history of use in East Asian medicine. Recent studies have increasingly focused on this compound's potent anti-inflammatory, anti-oxidative, and immunomodulatory properties across various disease models. This document provides comprehensive technical protocols and application guidelines for researchers investigating this compound's mechanisms and therapeutic potential in both in vitro and in vivo systems. The compound has demonstrated particular efficacy in models of acute lung injury, neuroinflammation, diabetic complications, and septic responses, with emerging evidence supporting its modulation of multiple critical signaling pathways including NLRP3 inflammasome, Keap1-Nrf2 antioxidant system, and PI3K/Akt signaling [1] [2] [3].
Table 1: this compound concentration ranges for various cell culture models
| Cell Type | Experimental Model | This compound Concentration | Treatment Duration | Key Findings | Source |
|---|---|---|---|---|---|
| Bone marrow-derived macrophages | LPS-induced inflammation | 10, 20, 40 μM | 1-24 hours | Dose-dependent inhibition of NLRP3 inflammasome activation | [1] |
| J774A.1 macrophages | LPS+ATP-induced pyroptosis | 10, 20, 40 μM | 1-24 hours | Suppressed caspase-1 activation and IL-1β secretion | [1] |
| BV2 microglial cells | LPS+Aβ-induced neuroinflammation | 1, 10, 50 μM | 24 hours | Enhanced mitophagy and reduced NLRP3 activation | [4] |
| Mice mesangial cells (MMCs) | High glucose-induced proliferation | 5, 10, 30 μM | 24 hours | Inhibited AKT/NF-κB signaling and inflammatory cytokine release | [3] |
| Bone mesenchymal stem cells (BMSCs) | Osteogenic differentiation | 10, 30, 60 μM | 7-21 days | Promoted osteogenic differentiation via PI3K/Akt pathway | [5] |
| Human umbilical vein endothelial cells (HUVECs) | TGFBIp-mediated septic responses | 10, 20, 40 μg/mL | 6-12 hours | Reduced vascular barrier disruption and inflammatory adhesion | [6] |
Table 2: this compound dosing regimens for animal disease models
| Disease Model | Animal Species | This compound Dose | Administration Route | Treatment Schedule | Key Outcomes | Source |
|---|---|---|---|---|---|---|
| LPS-induced acute lung injury | Male C57BL/6J mice | 25, 50 mg/kg | Intragastric | 1 h before and 3 h after LPS challenge | Improved survival, reduced pulmonary edema | [1] |
| Aβ-induced cognitive impairment | ICR mice | 3, 10, 30 mg/kg | Oral gavage | Once daily for 15 days after Aβ injection | Ameliorated behavioral deficits, protected synaptic plasticity | [4] |
| LPS-induced cognitive dysfunction | Mice (strain not specified) | 10, 20 mg/kg | Intraperitoneal | Once daily for 7 days | Improved learning and memory, reduced microglial activation | [2] |
| PM2.5-induced lung injury | Mice | 0.2, 0.4, 0.6, 0.8 mg/kg | Intravenous | 30 min after PM2.5 instillation | Reduced lung damage and inflammatory cytokines | [7] |
| TGFBIp-mediated sepsis | Mice | 5, 10 mg/kg | Intravenous | 30 min before or after TGFBIp challenge | Reduced sepsis lethality and pulmonary injury | [6] |
Purpose: To evaluate the protective effects of this compound against LPS-induced acute lung injury [1]
Materials Required:
Procedure:
Key Parameters to Assess:
Purpose: To investigate this compound's effects on diabetic nephropathy in vitro [3]
Materials Required:
Procedure:
Assessment Methods:
Purpose: To examine this compound's effects on Alzheimer's disease-related pathology [4]
Materials Required:
Procedure:
Assessment Methods:
This compound exerts its therapeutic effects through multiple interconnected signaling pathways:
NLRP3 Inflammasome Suppression: this compound significantly inhibits NLRP3 inflammasome activation, as evidenced by reduced caspase-1 cleavage, IL-1β maturation, and gasdermin D processing in both macrophages and microglial cells. This effect is observed in lung injury, neuroinflammation, and sepsis models [1] [2] [4].
Keap1-Nrf2 Antioxidant Pathway Activation: In acute lung injury models, this compound promotes the dissociation of Nrf2 from Keap1, facilitating Nrf2 nuclear translocation and subsequent upregulation of antioxidant genes including GPX4, NQO1, HO-1, and SOD2 [1] [8].
Sirt1-Mediated Autophagy Enhancement: In neuroinflammation models, this compound upregulates Sirt1 expression, which enhances autophagic flux, particularly mitophagy, through Pink1/Parkin, FUNDC1, and BNIP3 pathways, leading to clearance of damaged mitochondria and reduced NLRP3 activation [2] [4].
PI3K/Akt Signaling Modulation: this compound exhibits context-dependent regulation of PI3K/Akt signaling, inhibiting it in diabetic nephropathy models but activating it in osteogenic differentiation and PM2.5-induced lung injury models [3] [7] [5].
AKT/NF-κB Pathway Inhibition: In high glucose-stimulated mesangial cells, this compound suppresses the AKT/NF-κB pathway, reducing the expression of pro-inflammatory cytokines and proliferation markers [3].
The following diagram illustrates the primary molecular mechanisms of this compound:
Figure 1: Comprehensive signaling pathways modulated by this compound. This compound targets multiple interconnected pathways to exert anti-inflammatory, antioxidant, and cytoprotective effects.
For NLRP3 Inflammasome Studies:
For Nrf2 Pathway Activation:
For Autophagy/Mitophagy Studies:
This compound has demonstrated good solubility in aqueous solutions when proper preparation methods are followed:
Aqueous Stock Solution:
For in vivo administration:
This compound exhibits a favorable safety profile with no significant cytotoxicity observed at therapeutic concentrations:
Based on literature, appropriate controls for this compound studies include:
For anti-inflammatory studies:
For NLRP3 inflammasome inhibition:
For Nrf2 pathway activation:
For autophagy enhancement:
These application notes provide comprehensive guidance for investigating this compound's mechanisms and therapeutic potential in various disease models. The consistent efficacy observed across multiple experimental systems—from neurological disorders to pulmonary injury and metabolic diseases—highlights this compound's promise as a multi-target therapeutic agent. Researchers should select appropriate dosing regimens based on their specific model system and carefully validate pathway modulation using the methodological approaches outlined herein. The well-documented safety profile and pleiotropic mechanisms of action position this compound as a valuable natural product compound for further pharmacological development.
This compound is a bioactive bisiridoid glucoside primarily isolated from the fruit of Cornus officinalis Sieb. et Zucc. (Cornelian cherry), a plant widely used in traditional Chinese medicine for its neuroprotective properties. Emerging research has demonstrated that this compound exhibits potent anti-inflammatory, antioxidant, and anti-apoptotic activities across various neurological disease models, making it a promising candidate for CNS therapeutic development. The blood-brain barrier (BBB) represents a critical selective interface between the peripheral circulation and the central nervous system, forming a significant obstacle for therapeutic compounds targeting neurological conditions. Assessing the BBB permeability of this compound is therefore essential for evaluating its potential as a neuroprotective agent and optimizing its development for CNS applications.
Recent studies have provided compelling indirect evidence of this compound's neuroprotective efficacy in various animal models of neurological disorders. Research has shown that this compound treatment can alleviate cognitive impairment in Alzheimer's disease models, reduce infarct volume in ischemic stroke, and ameliorate neuronal damage through multiple mechanisms. However, direct experimental data on its BBB permeability remains limited in the current literature. These application notes consolidate the available methodological approaches for evaluating this compound's BBB penetration and provide standardized protocols to facilitate consistent investigation across research settings, addressing a critical gap in the developmental pipeline of this promising natural product.
The chemical structure of this compound significantly influences its absorption, distribution, and potential to cross the blood-brain barrier. As a bisiridoid glucoside, this compound contains multiple hydrogen bond donors and acceptors, which can impact its passive diffusion across biological membranes. The compound's molecular weight, lipophilicity, and polar surface area are key determinants of its BBB permeability potential according to established rules for CNS penetration.
Table 1: Physicochemical Properties of this compound Relevant to BBB Permeability
| Property | Characteristic | Significance for BBB Permeability |
|---|---|---|
| Chemical Classification | Bisiridoid glucoside | Determines interaction with membrane transporters |
| Molecular Weight | ~534 g/mol (estimated) | Moderate molecular weight may favor passive diffusion |
| Hydrogen Bond Donors | Multiple hydroxyl groups | May decrease permeability if excessive |
| Hydrogen Bond Acceptors | Multiple oxygen atoms | Impacts desolvation energy for membrane crossing |
| Glycoside Moieties | Presence of sugar units | May enhance water solubility but reduce passive diffusion |
| Log P | Not experimentally determined | Critical for predicting membrane partitioning |
Substantial indirect evidence from in vivo studies strongly suggests that this compound can reach therapeutically relevant concentrations in the brain or exert neurological benefits through direct and indirect mechanisms. These findings provide compelling rationale for conducting direct BBB permeability assessments.
Table 2: Documented Neuroprotective Effects of this compound in Disease Models
| Disease Model | Experimental System | Key Findings | Proposed Mechanisms | Citation |
|---|---|---|---|---|
| Alzheimer's Disease | 3×Tg-AD mice | Reduced Aβ deposition, decreased tau phosphorylation, improved synaptic function | Modulation of AKT/Nrf2/NF-κB signaling; astrocyte phenotype switching | [1] |
| Ischemic Stroke | MCAO/R rats | Reduced infarct volume, improved neurological function | Suppression of IL-17F/TRAF6/NF-κB pathway via brain-gut axis | [2] |
| Cognitive Dysfunction | LPS-induced AD mice | Improved performance in behavioral tests, reduced neuroinflammation | Enhanced Sirt1-mediated autophagy; inhibition of NLRP3 inflammasome | [3] |
| Oxidative Stress | SH-SY5Y cells | Reduced ROS generation, increased neuronal markers | Upregulation of antioxidant genes (SOD, CAT, BDNF) | [4] |
| Neuroinflammation | BV2 microglial cells | Inhibited NLRP3 inflammasome activation | Enhanced autophagy flux; reduced pro-inflammatory cytokines | [3] |
The consistent neuroprotective effects observed across multiple independent studies and different neurological disease models provide compelling indirect evidence that this compound either crosses the BBB effectively or modulates peripheral pathways that secondarily influence brain homeostasis. Particularly noteworthy is the demonstrated efficacy in reducing cerebral amyloid pathology and ischemic infarct volume, which strongly suggests direct CNS exposure. The multiple identified molecular targets within brain cells, including modulation of astrocyte phenotypes and inhibition of neuroinflammatory pathways, further support the likelihood of substantial BBB penetration. However, these observations highlight the critical need for direct experimental quantification of this compound's brain uptake to correlate with its therapeutic effects.
The PAMPA-BBB method provides a rapid, high-throughput screening approach for predicting passive diffusion across the blood-brain barrier. This assay utilizes an artificial membrane impregnated with porcine brain lipids to simulate the BBB environment.
Materials and Reagents:
Experimental Procedure:
Membrane Preparation: Add 4 µL of porcine brain lipid solution (2% w/v in dodecane) to each filter of the donor plate.
Sample Preparation: Prepare this compound stock solution in DMSO and dilute with PBS to final test concentrations (recommended range: 10-100 µM), maintaining DMSO concentration ≤1%.
Assay Setup: Add 150 µL of this compound solution to donor wells. Carefully place acceptor plate containing 300 µL PBS (pH 7.4). Ensure no air bubbles form between plates.
Incubation: Allow permeation to proceed for 4-18 hours at room temperature. For this compound, extended incubation (16-18 hours) is recommended due to potential solubility and stability considerations.
Sample Analysis: Quantify this compound concentration in both donor and acceptor compartments using UV spectroscopy (optimal wavelength to be determined experimentally) or LC-MS/MS for superior specificity.
Permeability Calculation: Calculate effective permeability (Pe) using the following equation:
Pe = -ln(1 - [Drug]acceptor/[Drug]equilibrium) × (Vdonor × Vacceptor) / (Vdonor + Vacceptor) × Area × Time)
Where [Drug]acceptor is concentration in acceptor compartment, [Drug]equilibrium is theoretical equilibrium concentration, V is volume, Area is membrane area, and Time is incubation time.
Data Interpretation:
This method provides an initial screening tool but does not account for active transport mechanisms or metabolism, which may significantly influence this compound's actual brain penetration.
Primary bovine brain microvessel endothelial cell (BBMEC) models provide a more physiologically relevant system that includes cellular transporters and metabolism.
Cell Culture Protocol:
Permeability Assessment:
Prepare this compound in transport buffer (Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
Add this compound solution (recommended concentration: 50 µM) to donor compartment (apical for blood-to-brain transport).
Collect samples from acceptor compartment at predetermined time points (15, 30, 60, 90, 120 min).
Analyze samples using validated LC-MS/MS method with multiple reaction monitoring for optimal sensitivity and specificity.
Calculate apparent permeability (Papp) using the equation:
Papp = (dQ/dt) / (A × C₀)
Where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial donor concentration.
Additional Assessments:
This cellular model provides information on both passive diffusion and active transport mechanisms, including potential interactions with efflux transporters like P-glycoprotein, which could significantly impact this compound's brain penetration.
Current evidence suggests several potential mechanisms by which this compound may achieve its observed CNS effects, either through direct brain penetration or via peripheral-mediated mechanisms. Understanding these pathways is essential for optimizing its delivery and therapeutic potential.
The diagram above illustrates the potential mechanisms by which this compound may exert its central nervous system effects. While direct BBB penetration via passive diffusion or active transport remains to be conclusively demonstrated, substantial evidence exists for peripheral mechanisms mediated through the gut-brain axis. Research has shown that this compound can modulate the intestinal microbiome and reduce systemic inflammation, which secondarily influences neuroinflammation and brain function. Additionally, this compound's demonstrated ability to suppress the IL-17F/TRAF6/NF-κB pathway via gut-brain axis communication provides a plausible mechanism for its central effects without requiring extensive BBB penetration.
This compound exerts its neuroprotective effects through multiple molecular pathways that have been experimentally validated in various neurological disease models. Understanding these mechanisms provides insights into its therapeutic potential and possible synergistic effects.
The diagram illustrates this compound's multi-target mechanism in neurological disorders. The compound simultaneously modulates AKT/Nrf2/NF-κB signaling to reduce oxidative stress and promote a protective astrocyte phenotype (A2), while enhancing Sirt1-mediated autophagy to degrade the NLRP3 inflammasome and reduce neuroinflammation. This coordinated action on complementary pathways explains the potent neuroprotective effects observed across different CNS injury and neurodegeneration models, and suggests that even moderate BBB penetration might yield significant therapeutic benefits through these synergistic mechanisms.
To fully characterize this compound's BBB permeability and brain delivery potential, the following integrated testing strategy is recommended:
Physicochemical Profiling:
In Vitro Permeability Assessment:
In Vivo Pharmacokinetic Studies:
Mechanistic Studies:
This compound represents a promising neuroprotective agent with demonstrated efficacy across multiple preclinical models of neurological disorders, including Alzheimer's disease, ischemic stroke, and neuroinflammation. While direct experimental evidence of its blood-brain barrier permeability remains limited, the compound's significant therapeutic effects in CNS pathologies strongly suggest either adequate brain penetration or action through peripheral mechanisms that indirectly influence brain function. The application notes and standardized protocols provided herein will enable systematic evaluation of this compound's BBB permeability characteristics, addressing a critical gap in its development pathway. Future research should prioritize comprehensive ADME studies and explore potential formulation strategies to optimize its brain delivery, potentially enhancing its therapeutic potential for a range of neurological conditions.
The table below summarizes the key technical data for this compound from supplier specifications and recent research.
| Property | Details |
|---|---|
| Molecular Formula | C₂₄H₃₀O₁₄ [1] [2] |
| Molecular Weight | 542.49 g/mol [1] [2] |
| CAS Number | 131189-57-6 [1] [2] |
| Physical Form | Solid, white to off-white [2] |
| Purity | ≥ 98% to 99.99% (as determined by HPLC) [1] [3] |
| Storage | -20°C powder, protect from light [1] [2] |
This compound is typically dissolved in DMSO for in vitro studies. The table below outlines the standard procedures for preparing stock and working solutions.
| Solution Type | Solvent | Concentration | Preparation & Notes |
|---|
| Stock Solution (for in vitro) | Anhydrous DMSO | 100 mg/mL (184.34 mM) [1] [2] | • Sonication may be needed to dissolve. • Hygroscopic DMSO significantly impacts solubility; use freshly opened DMSO [1] [2]. | | Working Solution (for in vivo) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2] | ≥ 2.5 mg/mL (4.61 mM) [2] | • Prepare fresh for animal studies. • Method: Sequentially add DMSO stock to PEG300, Tween-80, then saline. Mix after each step until clear [2]. |
Based on the gathered information, please pay close attention to the following points:
Understanding the signaling pathways targeted by this compound can help you design your experiments. Recent studies highlight its effects on pathways related to inflammation and autophagy.
The diagram above shows that this compound's neuroprotective effects, demonstrated in Alzheimer's disease models, primarily work through two connected mechanisms:
For researchers working with Cornuside, maintaining its stability is crucial for experimental reproducibility. The following table summarizes the key storage parameters based on supplier data and general principles for light-sensitive compounds [1] [2] [3].
| Parameter | Recommended Condition | Notes & Rationale |
|---|---|---|
| Long-Term Storage | -20°C or -80°C | Powder form; protects against chemical degradation; use non-defrosting freezers [1] [2]. |
| In-Solvent Storage | -80°C (6 months) or -20°C (1 month) | Stock solutions in DMSO; protect from light during storage [1] [2]. |
| Light Sensitivity | Protect from light | Classified as light-sensitive; use amber vials/containers; minimize light exposure during handling [1] [3]. |
| Shipping Condition | Room temperature (short-term) | Short-term exposure during shipping is acceptable [1]. |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your research.
This protocol is essential for creating stable stock solutions for your cellular assays [1] [2].
For animal studies, this compound stock solution needs to be further diluted into a biocompatible vehicle [1] [2].
This method was used to demonstrate this compound's bioactivity in promoting osteogenesis in Bone Marrow Stem Cells (BMSCs) [4].
The following diagram illustrates the proposed mechanism by which this compound I promotes osteogenic differentiation, as identified through RNA sequencing and pathway analysis [4].
Q1: My this compound solution turned yellow after a few weeks at -20°C. Is it still usable? A1: A color change can indicate degradation. The stability of the compound in solution is less than that of the powder. It is recommended to:
Q2: The literature mentions this compound's anti-allergic effects via MAPK/NF-κB. How do I test this in my cell model? A2: To investigate this mechanism, you can design experiments to measure downstream markers:
Q3: Why does the content of this compound in natural Corni Fructus vary? A3: The concentration of this compound and other active ingredients in the herb is influenced by several factors, which is critical for natural product researchers [5] [6]:
The following table consolidates key cytotoxicity data from recent studies to serve as a reference for your experimental design.
| Cell Type / Model | Reported Safe Concentration | Toxic Concentration / CC50 | Key Experimental Context |
|---|---|---|---|
| B16/F10 Melanoma Cells | Up to 50 μg/mL (no cytotoxicity observed) [1] | Not reached at 50 μg/mL [1] | Melanin biosynthesis assay; 24-hour treatment [1]. |
| Bone Marrow Mesenchymal Stem Cells (BMSCs) | 10, 30, 60 μM (dose-dependent proliferation improvement) [2] | >60 μM (CCK-8 assay, 24h) [2] | Osteogenic differentiation study; 30 μM identified as the optimal dose [2]. |
| Mice Mesangial Cells (SV40-MES13) | 5, 10, 30 μM (dose-dependent inhibition of high-glucose effects) [3] [4] | >30 μM (CCK-8 & EdU assays, 24h) [3] [4] | Diabetic nephropathy model; 25 mM glucose co-treatment [3] [4]. |
| BV2 Microglia Cells | 3, 10, 30 mg/kg (in vivo equivalent dose) [5] | Not specifically reported [5] | Alzheimer's disease model; treatment for 2 weeks [5]. |
The data in the table above were primarily generated using standard cytotoxicity assays. Here are the detailed methodologies as described in the research:
This compound's therapeutic effects and low cytotoxicity are linked to its modulation of key cellular signaling pathways. The diagram below summarizes the primary mechanisms identified in recent studies.
| Compound | Biological Context | Observed Effect on PI3K/Akt | Key Experimental Outcomes | Typical Working Concentration |
|---|---|---|---|---|
| Cornuside I [1] | Osteogenic differentiation of Bone Mesenchymal Stem Cells (BMSCs) | Activation | Promoted cell proliferation, increased ALP activity and calcium deposition. Effects blocked by LY294002. [1] | 30 µM [1] |
| This compound [2] [3] | Diabetic nephropathy (Glucose-induced mouse mesangial cells) | Inhibition (of activated pathway) | Reduced cell over-proliferation and suppressed pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). Inhibited phosphorylation of Akt and NF-κB-associated genes. [2] [3] | 5 - 30 µM [2] [3] |
| LY294002 (Control Inhibitor) [4] [1] [5] | Various (e.g., OSCC, BMSCs, breast cancer) | Inhibition | Widely used to suppress PI3K/Akt signaling to confirm pathway role. Can have off-target effects (e.g., BET bromodomain inhibition). [4] [1] [6] | 10 - 30 µM [1] [5] |
The following diagram illustrates the paradoxical effects of this compound and the standard inhibitory action of LY294002 within the PI3K/Akt pathway across different biological contexts.
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own work.
This protocol is based on studies using a mouse mesangial cell line (SV40-MES13) to model diabetic nephropathy [2] [3].
This protocol outlines the general use of LY294002 to inhibit the PI3K/Akt pathway, which is applicable across various cell models [1] [5].
Q1: this compound shows opposite effects on the PI3K/Akt pathway in different studies. How should I interpret this? This is a context-dependent phenomenon. The pathway's role differs by cell type and disease state. In osteogenic differentiation, activating PI3K/Akt promotes a desired anabolic effect [1]. In diabetic nephropathy, the pathway is abnormally activated by high glucose, contributing to pathology; thus, this compound's inhibition is therapeutic [2]. The biological outcome (e.g., differentiation vs. inflammation) matters more than a simple "activation" or "inhibition" label.
Q2: My Western Blot shows that LY294002 does not reduce p-AKT levels as expected. What could be wrong?
Q3: What is a critical control experiment when claiming this compound acts through the PI3K/Akt pathway? The most critical control is a rescue experiment using LY294002. The experimental logic should be:
If this compound's effect is abolished by LY294002, it provides strong evidence that its action is mediated through the PI3K/Akt pathway [1].
This compound, an iridoid glycoside compound derived from Cornus officinalis Sieb. Et Zucc, has emerged as a promising therapeutic candidate for neurodegenerative conditions like Alzheimer's disease, primarily through its ability to enhance mitophagy flux and reduce neuroinflammation. Recent studies demonstrate that this compound alleviates cognitive impairments induced by Aβ1-42 by promoting mitochondrial quality control through Pink1/Parkin signaling pathways, decreasing SQSTM1/p62 levels, and facilitating the conversion of LC3B-I to LC3B-II [1]. For researchers investigating this compound's mechanisms, accurate measurement of mitophagy flux—the complete process from autophagosome formation to mitochondrial degradation in lysosomes—is essential for validating compound efficacy and understanding its therapeutic potential.
The significance of mitophagy quantification extends beyond basic research into drug development, where standardized assays provide crucial data on compound potency, dose-response relationships, and mechanism of action. This technical support guide provides comprehensive methodologies specifically validated for assessing this compound-induced mitophagy, addressing common challenges faced by researchers in obtaining reproducible, quantitative data across different experimental models. By implementing these standardized protocols, research teams can accelerate their investigation of this compound's effects on mitochondrial quality control in neurodegenerative disease models and beyond.
For researchers selecting the most appropriate method for their this compound studies, the following table compares the primary techniques for quantifying mitophagy flux:
| Method | Key Features | Optimal Use Cases | Quantitative Capability | Technical Complexity |
|---|---|---|---|---|
| mt-Keima Live-Cell Imaging | pH-sensitive fluorescent probe; dual-excitation ratio-metric (440/550 nm); resistant to lysosomal degradation | Long-term kinetic studies; live-cell mitophagy dynamics; high-content screening | Excellent (ratiometric measurements) | High (requires lentiviral transduction and specialized imaging systems) |
| MTDR Flow Cytometry | Uses MitoTracker Deep Red dye; measures mitochondrial mass reduction; compatible with lysosomal inhibitors | Rapid screening of multiple conditions; primary cells; dose-response studies | Very Good (population-level statistics) | Medium (requires flow cytometer and proper controls) |
| LC3B-Mitochondrial Colocalization | Immunofluorescence with LC3B and mitochondrial markers (TOMM20, TIMM23); calculates Pearson's coefficient | Fixed-cell endpoint studies; subcellular localization assessment; validation of other methods | Moderate (requires multiple cells and careful image analysis) | Medium (subject to interpretation variability) |
| Western Blot Analysis | Measures mitochondrial protein degradation (TOMM40, COX4I1); combined with lysosomal inhibitors | Endpoint biochemical confirmation; mechanism studies; multiple pathway analysis | Good (requires loading controls and specific antibodies) | Medium (standard molecular biology technique) |
Table 1: Comparison of primary mitophagy flux measurement techniques applicable to this compound research
Each method offers distinct advantages depending on the research objectives, with mt-Keima providing the most dynamic information about mitophagy progression and MTDR flow cytometry enabling high-throughput quantitative assessment of mitochondrial population changes [2] [3] [4]. For comprehensive this compound characterization, researchers often employ complementary approaches—combining dynamic live-cell imaging with endpoint biochemical validation to confirm findings through multiple orthogonal methods.
The mt-Keima assay provides a robust quantitative approach for monitoring mitophagy dynamics in live cells, offering advantages for studying the temporal effects of this compound treatment [3].
This protocol enables quantitative population-level assessment of mitophagy flux in response to this compound treatment and is particularly useful for screening multiple conditions or timepoints [5] [4].
Poor Signal-to-Noise Ratio in mt-Keima Imaging
Incomplete Mitophagy Flux Blockade with Inhibitors
High Variability in Flow Cytometry Results
Discrepancies Between Different Mitophagy Assays
Figure 1: Molecular mechanism of this compound-induced mitophagy through PINK1/Parkin signaling, ultimately leading to reduced NLRP3 inflammasome activation and neuroprotection [1]
Figure 2: Generalized experimental workflow for assessing this compound-induced mitophagy flux using reporter systems or dye-based approaches
This technical guide provides comprehensive methodologies for investigating This compound-induced mitophagy using currently available quantitative techniques. The protocols outlined here have been validated in peer-reviewed studies and can be adapted to various experimental models relevant to neurodegenerative disease research. For researchers developing this compound-based therapeutics, these standardized approaches enable cross-study comparisons and facilitate the generation of reproducible data on compound efficacy.
When interpreting results from this compound mitophagy studies, consider that the cellular context significantly influences outcomes—primary cells may respond differently than immortalized lines, and This compound concentrations should be carefully optimized for each model system. The field continues to evolve with emerging technologies like the mito-Kaede photoactivation system [6] and improved fluorescent probes that offer enhanced temporal resolution and quantification capabilities. By implementing these robust measurement techniques and troubleshooting approaches, research teams can accelerate the characterization of this compound's therapeutic potential through its effects on mitochondrial quality control pathways.
The table below summarizes a key experiment where Nrf2 silencing was used to confirm that Cornuside's effects are dependent on the Nrf2 pathway.
| Cell Type/Model | Nrf2 Silencing Method | Experimental Outcome with this compound | Conclusion | Source |
|---|---|---|---|---|
| C6 astrocyte cells (rat) | Nrf2 silencing (method not detailed) | This compound-mediated phenotypic switch of astrocytes was blocked. | The effect of this compound is dependent on the AKT/Nrf2/NF-κB axis. | [1] |
Based on the study, here is a more detailed breakdown of the experimental workflow used to validate the role of Nrf2:
The following diagram illustrates the Nrf2 signaling pathway, which is central to the antioxidant and anti-inflammatory effects of this compound as described in the research.
Based on the general context of Nrf2 research, here are some common experimental challenges and suggestions.
Q: How can I confirm that Nrf2 silencing was successful in my experiment?
Q: My Nrf2 silencing experiment shows no effect on the this compound treatment. What could be wrong?
Q: What are the common methods to modulate the Nrf2 pathway in experiments?
The current search results are limited in providing granular troubleshooting tips for Nrf2 silencing. To build a more comprehensive knowledge base, you could:
The table below summarizes key experimental findings from recent studies on this compound:
| Study Model | Key Cytokines/Proteins Reduced | This compound Dosing (In Vitro) | This compound Dosing (In Vivo) | Primary Signaling Pathways Involved |
|---|---|---|---|---|
| Diabetic Nephropathy (Mouse mesangial cells) [1] [2] | IL-6, TNF-α, IL-1β, p-AKT, NF-κB, PCNA, Cyclin D1 | 5, 10, 30 μM [1] [2] | Not tested in vivo | AKT / NF-κB inactivation [1] [2] |
| Acute Lung Injury (Mouse model, BMDM & J774A.1 cells) [3] | NLRP3, Caspase-1, IL-1β, GSDMD-N | 25, 50, 100 μM (cell assay) [3] | 25, 50 mg/kg [3] | Suppression of NLRP3 inflammasome; Activation of Keap1-Nrf2 [3] |
| Alzheimer's Disease (LPS-induced mice, BV2 microglia) [4] [5] | IL-1β, IL-18, NLRP3, ASC, Caspase-1 | 12.5, 25, 50 μM [4] [5] | 3, 10, 30 mg/kg [4] [5] | Enhanced Sirt1-mediated autophagy [4] [5] |
| Particulate Matter Lung Injury (Mouse model) [6] | TNF-α, IL-1β, NO, TLR4, MyD88, LC3 II, Beclin 1 | Information missing from sources | 0.2, 0.4, 0.6, 0.8 mg/kg [6] | Inhibition of TLR4-MyD88 and mTOR-autophagy pathways [6] |
| Experimental Autoimmune Encephalomyelitis (Rat model) [7] | IL-17A, IL-6, IL-23, RORγt (Th17 marker) | Not tested in vitro | 150 mg/kg [7] | Inhibition of Th17 cell differentiation [7] |
Here are the foundational protocols from the search results you can adapt for your research.
This protocol is used to study diabetic nephropathy [1] [2].
This protocol outlines the use of this compound in a whole-organism model [3].
The diagrams below illustrate the primary mechanisms of action for this compound identified in the research, generated using Graphviz per your specifications.
####Diagram 1: CNS Anti-inflammatory Mechanism in Macrophages & Microglia
####Diagram 2: CNS Mechanism in Metabolic & Autoimmune Models
Current research strongly supports the investigation of lung and brain tissues as primary targets for Cornuside delivery, based on its documented therapeutic efficacy.
The table below summarizes the key evidence for these target tissues.
| Target Tissue | Therapeutic Effect / Rationale | Key Findings from Studies | Relevant Citations |
|---|---|---|---|
| Lung | Mitigates Acute Lung Injury (ALI) and inflammation | Improved survival, reduced pulmonary edema, inhibited NLRP3 inflammasome, reduced oxidative stress markers (MPO, MDA) in LPS-induced ALI mouse models. | [1] |
| Lung | Protects against particulate matter (PM2.5)-induced injury | Reduced lung wet/dry weight ratio, vascular hyperpermeability, inflammatory cytokines (TNF-α, IL-1β), and inhibited TLR4/MyD88 and autophagy pathways. | [2] |
| Brain | Potential therapeutic agent for Alzheimer's Disease | Alleviated cognitive deficits, reduced Aβ plaques and Tau phosphorylation, suppressed neuroinflammation and oxidative stress in a triple-transgenic AD mouse model. | [3] |
Since no pre-existing formulations for this compound delivery were found, here is a guide for researchers embarking on the development of tissue-specific delivery systems, inspired by general strategies for small molecules and nucleic acids.
You can choose from several approaches, each with its own considerations:
The following diagram outlines a systematic workflow for developing and validating a targeted this compound formulation.
Q: Our formulation shows poor accumulation in the target tissue. What could be wrong?
Q: The formulation reaches the target tissue but shows low therapeutic effect. How can we improve this?
Q: We observe unexpected toxicity. What are the potential causes?
When testing your this compound formulation in disease models, you can validate its efficacy by measuring its impact on the following key pathways, as identified in the literature.
| Compound | Primary Source | Key Pharmacological Activities | Main Molecular Targets & Mechanisms | Key Experimental Models (Dosage) |
|---|---|---|---|---|
| Cornuside | Cornus officinalis (Fruit) [1] [2] | Anti-inflammatory [1] [2], Antioxidant, Immunomodulatory [2], Attenuates Acute Lung Injury (ALI) [1] | Inhibits NLRP3 inflammasome (↓ Caspase-1, ↓ IL-1β, ↓ GSDMD) [1]; Activates Keap1-Nrf2 pathway (↑ HO-1, ↑ NQO-1) [1]; Anti-inflammatory via NF-κB inhibition [2] | LPS-induced ALI in mice (25, 50 mg/kg) [1]; In vitro macrophage models [1] |
| Catalpol | Rehmannia glutinosa (Roots) [3] [4] | Anti-inflammatory [4], Antioxidant [4], Neuroprotective [4], Anticancer [3], Cardio-protective [4] | Inhibits NF-κB (↓ TNF-α, IL-6, IL-1β) [4]; Inhibits MAPK pathways [4]; Scavenges ROS, upregulates antioxidant enzymes (SOD, GPx) [4]; Induces mitochondrial apoptosis in cancer [3] | In vitro cancer models (various cell lines) [3]; Animal models of inflammation, neurodegeneration [4] |
| Morroniside | Cornus officinalis (Fruit) [5] [2] [6] | Neuroprotective [5] [6], Anti-inflammatory [2], Antioxidant [6], Renal Protective [2] | Inhibits TLR4/MyD88/NF-κB pathway [5]; Activates Nrf2 pathway (binds Keap1, ↑ NQO-1) [6] | Cerebral I/R injury in rats (dose in CIG mixture) [5] [6]; H2O2-stimulated PC12 cells [6] |
| Loganin | Cornus officinalis (Fruit) [5] [2] [6] | Neuroprotective [5] [6], Anti-inflammatory [2], Hepatoprotective [2], Antioxidant [6] | Inhibits TLR4/MyD88/NF-κB pathway [5]; Activates Nrf2 pathway (binds Keap1, ↑ HO-1) [6] | Cerebral I/R injury in rats (dose in CIG mixture) [5] [6]; H2O2-stimulated PC12 cells [6] |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of key experimental methodologies and quantitative results.
A common method to evaluate anti-inflammatory efficacy is measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
The protective effect of this compound against inflammatory conditions has been demonstrated in a mouse model of ALI.
Cornel Iridoid Glycosides (CIG), primarily containing morroniside and loganin, show strong neuroprotective effects.
The following diagrams illustrate the key molecular mechanisms through which these iridoid glycosides exert their effects.
The following table details the key experimental findings and methodologies from recent studies on cornuside's anti-inflammatory effects, providing a reference for your research replication or design.
| Disease Model | Test System | This compound Treatment | Key Outcomes | Experimental Methods Cited |
|---|
| Diabetic Nephropathy [1] [2] | Mouse mesangial cells (MMCs) induced by high glucose (25 mM) | 5, 10, 30 μM | ↓ Cell proliferation ↓ IL-6, TNF-α, IL-1β ↓ p-AKT, p-IκBα (NF-κB pathway) | Cell viability (CCK-8, EdU assays), ELISA, RT-qPCR, Western Blot [1] [2] | | Acute Lung Injury (ALI) [3] | Male C57BL/6J mice induced by intratracheal LPS | 25, 50 mg/kg (intragastric) | ↑ Survival rate ↓ Lung injury score, pulmonary edema ↓ NLRP3 inflammasome activation (↓ Caspase-1, IL-1β) ↑ Nrf2 nuclear translocation | Lung histology (H&E), BALF analysis, Western Blot, Immunofluorescence, RNA-Seq [3] | | Sepsis [4] | Human umbilical vein endothelial cells (HUVECs) and mice induced by LPS/TGFBIp | 10, 20, 40 μg/mL (in vitro); 10 mg/kg (in vivo, IV) | ↓ TGFBIp-mediated hyperpermeability, leukocyte adhesion ↓ Sepsis lethality and pulmonary injury in mice | Permeability assay, Leukocyte adhesion assay, ELISA, Western Blot [4] |
The diagrams below illustrate the distinct signaling pathways through which this compound and NSAIDs exert their anti-inflammatory effects, based on the experimental data.
This compound Multi-Target Action vs. NSAID COX Inhibition
This compound's Multi-Pathway Anti-Inflammatory Action
The comparative data suggests distinct advantages and considerations for both therapeutic strategies:
The following table consolidates the key experimental findings and proposed mechanisms of action for Donepezil from the search results.
| Aspect | Experimental Findings & Proposed Mechanisms | Relevant Models / Study Types |
|---|---|---|
| Primary MoA | Acetylcholinesterase (AChE) inhibitor; increases brain acetylcholine levels [1] [2]. | Clinical trials, review articles [3] [1] [2]. |
| Amyloid-β Pathology | Increases secretion of neuroprotective sAPPα; reduces Aβ levels; upregulates SNX33 protein, shifting APP processing to non-amyloidogenic pathway [4]. | Primary cortical neurons (rat) [4]. |
| Neurogenesis & Neuroprotection | Promotes subventricular zone (SVZ) neurogenesis; activates Src signaling pathway & downstream EGFR/FGFR; upregulates BDNF/TrkB signaling pathway [5] [6]. | Tree shrew AD model (Aβ-induced) [5]; Rat model of chronic cerebral hypoperfusion [6]. |
| Anti-inflammatory Effects | Inhibits NF-kB and MAPK signaling pathways; reduces microglial activation & pro-inflammatory cytokines (TNF-α, IL-1β) [1]. | Preclinical studies (as reviewed) [1]. |
| Clinical Cognitive Efficacy | 5 mg/day: Slight improvement in MMSE score [2]. 10 mg/day: Significant improvement in MMSE score; more efficacious than 5 mg dose [2]. Improves ADAS-cog and CIBIC-plus scores vs. placebo [3]. | Meta-analysis of RCTs [2]; 24-week, double-blind, placebo-controlled trial [3]. |
For the key in vitro and in vivo studies on Donepezil's non-cholinergic mechanisms, the experimental protocols can be summarized as follows:
The diagram below illustrates the key molecular pathways through which Donepezil is proposed to exert its effects in Alzheimer's disease models, based on the experimental data.
This diagram synthesizes findings from multiple studies, showing how Donepezil's effects extend beyond cholinesterase inhibition to include modulation of amyloid pathology, promotion of neurogenesis, activation of neurotrophic pathways, and reduction of neuroinflammation [5] [6] [1].
As noted, a direct comparison with Cornuside was not possible. Future research would benefit from:
| Aspect | Crude Corni Fructus | Wine-Processed Corni Fructus |
|---|---|---|
| Recommended Use | Primarily for antidiabetic purposes [1] | For protecting the liver and kidneys [1] [2] [3] |
| Key Pharmacological Findings | Higher efficacy in lowering blood glucose and lipids in diabetic mice [1]. | Better therapeutic effects on chronic renal failure in rats; superior liver preservation [1] [3]. |
| Chemical Composition | Higher content of total iridoid glycosides (e.g., morroniside, loganin) and flavonoid glycosides [1] [4]. | Decrease in many iridoid and flavonoid glycosides; formation of new compounds, like gallate derivatives and 5-HMF [4] [5]. |
| Quantitative Component Examples | Content of total iridoid glycosides reported as 75.3% in one study [6] [7]. | Content of total iridoid glycosides reported as 42.8% in one study [6] [7]. |
The pharmacological effects are mediated through complex, multi-target mechanisms. The diagrams below summarize the key pathways and experimental workflows identified in the research.
The shift in efficacy is directly linked to the chemical transformations induced by wine processing.
Cornuside exerts its antioxidant effects not by directly scavenging free radicals, but by activating key cellular defense pathways. The primary molecular mechanisms identified in recent studies are summarized in the diagram below.
The Keap1-Nrf2 pathway is a central mechanism. Under oxidative stress, this compound disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and promote the expression of antioxidant enzymes like GPX4 and NQO1 [1].
Simultaneously, this compound targets the NLRP3 inflammasome, a complex that is activated by oxidative stress and drives inflammation. By suppressing its activation, this compound reduces downstream inflammatory processes, creating an overall anti-inflammatory environment [1].
Another identified pathway is the AKT/Nrf2/NF-κB axis. Research in Alzheimer's disease models shows this compound can activate AKT, which in turn promotes Nrf2 activity and inhibits the pro-inflammatory NF-κB pathway, further contributing to reduced oxidative stress and inflammation [2].
The table below summarizes key experimental findings on the antioxidant effects of this compound and related extracts from preclinical studies.
| Subject of Study | Experimental Model | Key Antioxidant Outcomes | Citation |
|---|
| This compound (CNS) | LPS-induced Acute Lung Injury (ALI) in mice | Increased nuclear Nrf2 translocation Upregulated GPX4, NQO1 Reduced oxidative markers (MPO, MDA) | [1] | | This compound (CNS) | Triple-transgenic Alzheimer's disease (3×Tg-AD) mice | Increased SOD, GSH-Px activity Reduced MDA levels | [2] | | C. officinalis Extract | LPS-induced RAW 264.7 macrophage cells | Increased expression of SOD, Catalase, GPX | [3] | | C. mas L. Fruit Extracts | In vitro chemical assays (DPH, ABTS) | Varying IC₅₀ values based on fruit cultivar and extraction method; dark red fruit ethanol extracts showed strongest activity. | [4] [5] |
For researchers, the methodology from key studies provides a template for evaluating antioxidant capacity.
In Vivo Model of Acute Lung Injury (ALI) [1]:
In Vitro Antioxidant Enzyme Expression [3]:
In Vitro Free Radical Scavenging Assays [4] [5]:
| Proposed Mechanism | Biological Process / Signaling Pathway | Experimental Model (Non-Knockout) | Key Measured Outcomes |
|---|---|---|---|
| Inhibition of NLRP3 Inflammasome [1] [2] | Suppression of NLRP3-mediated pyroptosis (Caspase-1, GSDMD, IL-1β) | LPS-induced ALI mice; Aβ1-42 AD mice; BV2 microglial cells [1] [2] | ↓ NLRP3, Caspase-1, GSDMD, IL-1β; improved survival; reduced inflammation [1] [2] |
| Activation of Antioxidant Pathway [1] | Keap1-Nrf2 pathway activation | LPS-induced ALI mice [1] | ↑ Nuclear Nrf2, GPX4, NQO1; ↓ MPO, MDA [1] |
| Promotion of Mitophagy [2] | PINK1/Parkin pathway; improved mitochondrial function | Aβ1-42 AD mice; BV2 microglial cells [2] | ↑ LC3B-II/I, Parkin recruitment; ↓ SQSTM1/p62; ↓ mitochondrial ROS [2] |
| Modulation of Neuroinflammatory Signaling [3] | AGEs-RAGE-IκBα-ERK1/2 pathway | D-galactose-induced aging mice [3] | ↓ RAGE, Iba1, GFAP; ↓ ERK1/2 phosphorylation; improved cognition [3] |
| Inhibition of Skin Inflammation [4] | MAPK signaling pathway (p38, JNK, ERK) | IMQ-induced psoriasis mouse model [4] | ↓ phosphorylation of p38, JNK, ERK; reduced skin lesions & inflammatory cells [4] |
The studies proposing these mechanisms used robust, well-established experimental methodologies.
The absence of knockout model data presents a clear opportunity for future research. The proposed mechanisms from existing studies are strong candidates for genetic validation. The flowchart below illustrates a potential experimental workflow using knockout models to conclusively prove these mechanisms.
To implement this, you would:
Nrf2 for antioxidant effects or NLRP3 for anti-inflammation).NLRP3 gene is inactivated.
The table below summarizes the primary mechanisms and effects of this compound, as identified in recent preclinical studies.
| Disease Model | Key Mechanisms & Effects | Experimental Models (Cited Studies) |
|---|
| Diabetic Kidney Disease | • Inhibits high glucose-induced mesangial cell over-proliferation [1]. • Reduces pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) via AKT/NF-κB pathway [1]. • Alleviates renal tubular cell apoptosis by targeting NEDD4/VDAC1 to correct Ca²⁺ disorder [2]. | • Mouse mesangial cells (SV40-MES13) [1]. • db/db mice; human renal tubular (HK-2) cells [2]. | | Alzheimer's Disease | • Promotes mitophagy (Pink1/Parkin pathway), removes damaged mitochondria [3]. • Inhibits NLRP3 inflammasome activation, reducing neuroinflammation [3]. • Reduces Aβ plaque pathology and Tau phosphorylation [4]. | • 3×Tg-AD mice; BV-2 microglial cells [4] [3]. • ICR mice (Aβ1−42-induced) [3]. | | Ischemic Stroke | • Protects the blood-brain barrier and reduces brain infarct volume [5]. • Suppresses neuroinflammation via IL-17F/TRAF6/NF-κB pathway [5]. • Modulates gut microbiota (brain-gut axis) [5]. | • SD rats (MCAO/R model) [5]. |
For researchers looking to replicate or build upon these findings, here is a summary of key experimental methods from the cited literature.
The following diagrams illustrate the key molecular pathways through which this compound exerts its effects, based on the cited research.
This diagram shows the dual mechanisms of this compound in protecting renal cells, combining data from two primary studies [1] [2].
This diagram synthesizes the mechanisms by which this compound protects neurons in Alzheimer's and stroke models [4] [3] [5].
This compound is a promising multi-target agent with demonstrated efficacy in preclinical models of metabolic, neurodegenerative, and cardiovascular diseases. Its mechanisms are complex, involving anti-inflammatory, anti-apoptotic, and antioxidant activities across different organ systems [6] [7].
The following table consolidates key findings from preclinical studies on Cornuside. The data demonstrates a range of effective doses and a consistent preliminary safety profile, though a formal therapeutic index has not been calculated.
| Disease Model | Experimental System | Effective Dose/Concentration | Key Efficacy Findings | Reported Safety / Toxicity Observations |
|---|---|---|---|---|
| Acute Lung Injury [1] [2] | Mouse model (LPS-induced) | 25, 50 mg/kg (in vivo) | Improved survival, reduced lung inflammation and edema via NLRP3 and Keap1-Nrf2 pathways [1] [2]. | No overt signs of toxicity reported at these effective doses [1] [2]. |
| Diabetic Nephropathy [3] | Mouse mesangial cells (glucose-induced) | 5, 10, 30 μM (in vitro) | Inhibited cell over-proliferation and reduced pro-inflammatory cytokines via AKT/NF-κB pathway [3]. | Limited toxicity noted; 30 μM concentration was used without reported adverse effects on cells [3]. |
| Alzheimer's Disease [4] | 3xTg-AD mouse model | 20, 40 mg/kg (in vivo) | Alleviated cognitive deficits, reduced amyloid plaques and tau phosphorylation via AKT/Nrf2/NF-κB axis [4]. | No specific toxicity was reported in the study [4]. |
| Psoriasis-like Dermatitis [5] | Mouse model (IMQ-induced) | 20, 40 mg/kg (in vivo) | Alleviated skin lesions, scaling, and epidermal thickening; reduced inflammatory cell infiltration [5]. | Described as "clinically safe" and exhibits limited toxicity at high concentrations [5]. |
| Osteogenic Differentiation [6] | Human Bone Marrow Stem Cells (in vitro) | 10, 30, 60 μM (in vitro) | Promoted osteogenic differentiation of BMSCs via PI3K/Akt signaling [6]. | Promoted cell proliferation at tested concentrations; no cytotoxicity reported [6]. |
For your experimental design, here are the methodologies commonly used in the cited studies to evaluate this compound's activity and safety.
The therapeutic effects of this compound are mediated through the modulation of multiple signaling pathways, which are summarized in the diagram below.
This diagram illustrates this compound's multi-target mechanism of action, which contributes to its efficacy across different diseases [1] [3] [4].
When evaluating this data for drug development, please consider the following: